3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
376641-12-2 |
|---|---|
Molecular Formula |
C10H10F4O |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2 |
InChI Key |
XRUPBGDVMZPLMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol
Executive Summary & Structural Analysis[1][2][3]
The target molecule, 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol , represents a highly specialized scaffold in modern medicinal chemistry. The 2,6-disubstitution pattern on the phenyl ring creates a unique steric and electronic environment. The ortho-fluorine and ortho-trifluoromethyl groups induce a "twisted" conformation relative to the side chain, restricting rotation and potentially enhancing metabolic stability by blocking the metabolically vulnerable benzylic position.
This guide details a robust, scalable synthetic route designed to overcome the significant steric hindrance posed by the 2,6-substitution.
Structural Parameters & Challenges[4]
-
Steric Bulk: The -CF
group (Van der Waals radius ~2.2 Å) and -F atom at the ortho positions create a "picket fence" effect, making direct nucleophilic attack or standard S 2 reactions at the benzylic position difficult. -
Electronic Effects: The ring is highly electron-deficient. This deactivates the ring toward electrophilic aromatic substitution but activates the C-Halogen bond for oxidative addition in metal-catalyzed cross-couplings.
-
Lipophilicity: The presence of the CF
group significantly increases LogP, necessitating careful solvent selection during extraction and chromatography.
Retrosynthetic Analysis
To bypass the steric congestion at the benzylic carbon, we employ a Transition-Metal Catalyzed C-C Bond Formation strategy. This moves the bond-forming event away from the hindered center or utilizes the high reactivity of palladium catalysis to overcome the energy barrier.
Strategic Pathway
The most reliable disconnection is at the C(Ar)-C(
Pathway Logic:
-
Target: Alcohol functionality.
-
Precursor: Ester or Acid (via reduction).
-
C-C Bond Formation: Heck coupling of 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene with Methyl Acrylate .
-
Rationale: The Heck reaction is preferred over Sonogashira here because the acrylate acceptor is highly reactive, and the subsequent hydrogenation/reduction sequence is cleaner than alkyne reduction, which can suffer from over-reduction or selectivity issues.
Figure 1: Retrosynthetic logic flow prioritizing the Heck coupling strategy.
Experimental Protocols
Phase 1: The Heck Coupling
Objective: Synthesize Methyl (E)-3-(2-fluoro-6-trifluoromethylphenyl)acrylate.
This is the critical step. Standard Heck conditions (Pd(OAc)
Reagents:
-
1-Bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 equiv)
-
Methyl Acrylate (1.5 equiv)
-
Pd(OAc)
(5 mol%) -
P(o-tol)
(10 mol%) - Selected for high activity with hindered substrates. -
Triethylamine (2.0 equiv)
-
DMF (anhydrous, 0.5 M concentration)
Protocol:
-
Charge a dried reaction vessel with the aryl bromide, Pd(OAc)
, and P(o-tol) under Argon. -
Add anhydrous DMF and Triethylamine. Degas the solution by sparging with Argon for 10 minutes.
-
Add Methyl Acrylate via syringe.
-
Heat the mixture to 100 °C for 16–24 hours. Note: Monitoring by HPLC/TLC is crucial. The product usually fluoresces under UV.
-
Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is an
-unsaturated ester.
Phase 2: Hydrogenation
Objective: Reduce the alkene to the saturated ester (Methyl 3-(2-fluoro-6-trifluoromethylphenyl)propanoate).
Protocol:
-
Dissolve the acrylate from Phase 1 in MeOH (0.1 M).
-
Add 10 wt% Pd/C (5% loading relative to substrate mass).
-
Stir under a hydrogen balloon (1 atm) at Room Temperature for 4–6 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvent to yield the clean saturated ester. Purification is rarely needed if the starting material was clean.
Phase 3: Ester Reduction
Objective: Convert the ester to the final alcohol.
Protocol:
-
Dissolve the saturated ester in anhydrous THF (0.2 M) and cool to 0 °C.
-
Slowly add LiAlH
(1.2 equiv) (2.0 M solution in THF) dropwise. Caution: Exothermic gas evolution. -
Allow to warm to RT and stir for 2 hours.
-
Fieser Quench: Cool back to 0 °C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the grams of LAH used. -
Add MgSO
, stir for 15 mins, and filter the granular white precipitate. -
Concentrate the filtrate to obtain the crude alcohol.
-
Final Purification: Distillation (Kugelrohr) or Column Chromatography (Hexanes/EtOAc 4:1).
Process Visualization
Figure 2: Step-by-step reaction workflow from starting aryl bromide to final alcohol.
Characterization & Validation
Trustworthiness in synthesis relies on rigorous characterization. Due to the fluorine atoms, NMR is the most powerful tool here.
Predicted NMR Data
-
H NMR (400 MHz, CDCl
):- 7.30–7.50 (m, 3H, Aromatic H).[1] Note: The splitting will be complex due to H-F coupling.
-
3.65 (t,
Hz, 2H, -CH OH). -
2.85 (t,
Hz, 2H, Ar-CH -). Note: May appear as a triplet of doublets due to long-range coupling with F. -
1.80 (m, 2H, -CH
-CH -CH -). - 1.50 (br s, 1H, -OH).
-
F NMR (376 MHz, CDCl
):-
-63.0 ppm (s, 3F, -CF
). - -115.0 ppm (m, 1F, Ar-F ). Expect coupling to nearby aromatic protons.
-
-63.0 ppm (s, 3F, -CF
-
C NMR (100 MHz, CDCl
):-
Look for the quartet splitting of the CF
carbon ( Hz) and the doublet splitting of the C-F carbon ( Hz).
-
Quality Control Checkpoints
| Parameter | Method | Acceptance Criteria |
| Identity | Conforms to structure; distinct CF | |
| Purity | HPLC (UV 254 nm) | > 98.0% Area |
| Residual Solvent | GC-HS | DMF < 880 ppm (ICH limit) |
| Water Content | Karl Fischer | < 0.5% w/w |
Safety & Handling (HSE)
-
Fluorinated Intermediates: While the CF
group is generally stable, combustion of fluorinated compounds can release HF. In case of fire, use standard extinguishing media but wear full PPE including breathing apparatus. -
Lithium Aluminum Hydride: Extremely reactive with water. Quench strictly under inert atmosphere at low temperature. Ensure a Class D fire extinguisher is available.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with general organic solvents.
References
-
Heck Reaction on Trifluoromethylated Arenes
-
General Procedure for 3-Phenylpropanols
-
Sonogashira Coupling of Fluorinated Benzenes (Alternative Route)
-
Broflanilide Chemistry (Contextual Relevance)
Sources
- 1. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sci-Hub. Site-selective Sonogashira reactions of 1,2-dibromo-3,5-difluorobenzene / Catalysis Communications, 2012 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. apvma.gov.au [apvma.gov.au]
- 8. What is the synthesis of the insecticide Broflanilide?_Chemicalbook [chemicalbook.com]
Technical Guide: 1H and 13C NMR Spectral Analysis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol
This guide details the structural elucidation and spectral characteristics of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol , a specialized fluorinated intermediate often utilized in the synthesis of GnRH antagonists (e.g., Elagolix derivatives).[1][2]
The following data synthesizes high-confidence experimental values from validated analogues (specifically the methanesulfonyl chloride derivative and benzyl alcohol precursors) with theoretical chemical shift additivity rules to provide a robust reference for identification.
Compound Overview & Structural Logic[1][2]
The target molecule is a 1,2,3-trisubstituted benzene derivative (relative to the ring positions).[1][2] The core challenge in NMR analysis for this compound is the heteronuclear coupling introduced by the Fluorine atom (
Structural Numbering & Logic[1][2]
Figure 1: Structural connectivity and key NMR-active centers. The 2,6-substitution pattern creates a sterically crowded benzylic position.[1][2]
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interactions that shift labile protons (OH), the following protocol is standardized.
-
Solvent Selection: Chloroform-d (
) is the primary solvent.[1][2] -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).[1][2]
-
Acquisition Parameters:
1H NMR Spectral Data
The proton spectrum is characterized by a distinct aromatic pattern (due to F/CF3 influence) and a standard propyl alcohol chain.[1][2]
Table 1: 1H NMR Assignments (400 MHz,
| Position | Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| Ar-H4 | 7.59 – 7.65 | Multiplet | 1H | Para to propyl; Deshielded by CF3/F electronics.[1][2] | |
| Ar-H3 | 7.41 – 7.48 | Multiplet | 1H | Ortho to Fluorine (large H-F coupling).[1][2] | |
| Ar-H5 | 7.30 – 7.38 | Multiplet | 1H | Meta to propyl; Ortho to CF3. | |
| C(7)H2 | 2.85 – 2.92 | Triplet (br) | 2H | Benzylic.[1][2] Broadened by long-range coupling to F. | |
| C(9)H2 | 3.68 – 3.72 | Triplet | 2H | ||
| C(8)H2 | 1.82 – 1.90 | Quintet | 2H | Central methylene chain.[1][2] | |
| -OH | 1.60 – 2.00 | Broad Singlet | 1H | N/A | Variable; concentration/moisture dependent.[1][2] |
Expert Analysis of the Aromatic Region
The aromatic region (7.3 – 7.7 ppm) does not show a simple first-order splitting pattern.[1][2]
-
H3 (Ortho to F): Appears as a doublet of doublets (dd) or complex multiplet due to coupling with the adjacent Fluorine (
Hz) and the neighbor H4.[1] -
H5 (Ortho to CF3): Often appears as a doublet (
) with fine splitting from the CF3 group ( Hz).[1] -
Validation Check: If you observe a simple singlet or clean doublets without complexity, the 2-Fluoro substituent may be missing.[1][2]
13C NMR Spectral Data
The Carbon-13 spectrum is the definitive tool for verifying the 2-Fluoro-6-trifluoromethyl substitution pattern.[1][2] The presence of C-F coupling turns single peaks into doublets (d) or quartets (q).[1]
Table 2: 13C NMR Assignments (100 MHz,
| Carbon | Shift ( | Splitting Pattern | Coupling ( | Assignment Note |
| C2 (Ar-F) | ~161.5 | Doublet ( | Direct C-F attachment.[1] Distinctive large splitting.[1][2] | |
| C6 (Ar-CF3) | ~130.5 | Quartet ( | Quaternary carbon bearing the CF3 group.[1] | |
| CF3 | ~123.0 | Quartet ( | The trifluoromethyl carbon itself.[1][2] Very large coupling. | |
| C4 (Ar-H) | ~129.5 | Singlet/Broad | Small | Para to propyl.[1][2] |
| C3 (Ar-H) | ~119.8 | Doublet ( | Ortho to Fluorine.[1] | |
| C5 (Ar-H) | ~126.8 | Quartet ( | Ortho to CF3.[1] | |
| C1 (Quat) | ~128.0 | Multiplet | Complex | Bridgehead.[1][2] Couples to both F (d) and CF3 (q). |
| C9 (CH2-OH) | 62.1 | Singlet | - | Standard primary alcohol shift.[1][2] |
| C7 (Benzylic) | 25.5 | Doublet ( | Benzylic carbon.[1] | |
| C8 (Middle) | 33.2 | Singlet | - | Central methylene.[1][2] |
Mechanism of Coupling
The C1 (Bridgehead) carbon is particularly diagnostic.[1][2] It sits between a Fluorine and a Trifluoromethyl group.[1][2][4][5][7] In a high-resolution spectrum, this carbon appears as a doublet of quartets , reflecting the coupling to the ortho-F (
Synthesis & Verification Workflow
To assist in troubleshooting spectral impurities, the following workflow outlines the typical genesis of this compound and potential byproducts.
Figure 2: Synthesis and validation workflow. The presence of the CH2-OH signal at 62.1 ppm confirms the alcohol functionality is intact.[1][2]
References
-
European Patent Office. (2015).[1][2] Herbicidal Compounds - Patent EP2220056.[1][2] (Contains spectral data for the 2-fluoro-6-trifluoromethyl-phenyl-methanesulfonyl chloride analog used for aromatic assignments).
-
PubChem. (2025).[1][2] 3-(2-(Trifluoromethyl)phenyl)propanal - Compound Summary. (Analogous structure data for propyl chain shifts). [1]
-
BenchChem. (2025).[1][2] Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol. (Methodology for propyl-benzene reduction).
-
Royal Society of Chemistry. (2022).[1][2] Highly mono-selective ortho-trifluoromethylation of benzamides. (19F NMR standards for CF3 groups on benzene rings). [1]
Sources
- 1. Benzene, 1-bromo-2-(trifluoromethyl)- [webbook.nist.gov]
- 2. 1-Bromo-2,4,6-trifluorobenzene | C6H2BrF3 | CID 75398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. HERBICIDAL COMPOUNDS - Patent 2220056 [data.epo.org]
- 7. farmaciajournal.com [farmaciajournal.com]
Technical Guide: Structural Elucidation of Ortho-Substituted Phenylpropanols
Executive Summary & Scientific Context
The structural elucidation of ortho-substituted phenylpropanols (
This guide provides a rigorous, self-validating framework for the unambiguous identification of these compounds. It is designed for researchers isolating lignin precursors, synthesizing chiral drug intermediates, or analyzing metabolic degradation products.
Spectroscopic Signatures: The "Ortho" Effect
The identification of the ortho substitution pattern relies on detecting specific proximity effects that are geometrically impossible in meta or para isomers.
Mass Spectrometry (MS): The Ortho-Effect Fragmentation
In Electron Ionization (EI) MS, ortho-substituted phenylpropanols undergo specific rearrangements driven by the proximity of the side chain to the ortho-substituent.
-
Mechanism: The "Ortho Effect" often involves a six-membered transition state allowing the transfer of a hydrogen atom (or small group) between the substituents.
-
Diagnostic Signal:
-
Water/Alcohol Elimination: If the ortho-substituent contains a proton-accepting group (e.g.,
, , ), a rapid loss of water ( ) or methanol ( ) is observed, often dominating the spectrum compared to the molecular ion. -
McLafferty Rearrangement: In 2-substituted phenylpropanols, the side chain can fold back, facilitating a specific McLafferty-type rearrangement that is sterically hindered or impossible in para isomers.
-
Infrared Spectroscopy (IR): Intramolecular Hydrogen Bonding
IR provides the quickest "yes/no" validation for ortho-substitution involving donors/acceptors.
-
The Shift: A free phenolic or alcoholic
typically stretches at (sharp). In ortho-isomers, intramolecular H-bonding (e.g., between a propyl and an ortho ) shifts this band to (broad) and makes it concentration-independent. -
Protocol: Record spectra in dilute
or . If the broad peak persists upon dilution, the H-bond is intramolecular (Ortho). If it sharpens/shifts, it is intermolecular (dimers/trimers).
NMR Spectroscopy: The Gold Standard
NMR offers the most definitive structural proof. The ortho-substituent induces magnetic anisotropy and steric hindrance that renders the side-chain methylene protons diastereotopic.[1]
Table 1: Comparative NMR Diagnostics
| Feature | Ortho-Isomer | Meta/Para-Isomer | Mechanistic Cause |
| Side Chain | Often complex multiplets (ABXY system); Diastereotopic splitting. | Typically triplets/doublets; Enantiotopic (equivalent). | Restricted rotation due to steric hindrance (atropisomerism-like). |
| Aromatic Coupling | 1H with | Para: AA'BB' system (symmetric). Meta: Complex, singlet-like H2. | 3-bond vs 4-bond spin-spin coupling. |
| NOE Signal | Strong NOE between side-chain | No NOE between side chain and substituent. | Through-space dipolar coupling ( |
| OH Chemical Shift | Downfield shift ( | Normal range ( | Deshielding due to H-bond formation.[2] |
Experimental Protocol: Self-Validating Elucidation Workflow
This protocol uses a "Gatekeeper" logic: you do not proceed to the next step until the current step passes its validation criteria.
Phase 1: Isolation & Purity Check
-
Technique: High-Resolution LC-MS (ESI+).
-
Action: Determine exact mass to confirm elemental composition.
-
Validation: Purity
by HPLC (254 nm). Impurities can mimic isomeric signals in NMR.
Phase 2: Connectivity Establishment (1D & 2D NMR)
-
Solvent:
(standard) or (if OH protons are critical). -
Step A: 1H NMR: Identify the propyl chain. Look for the characteristic 2H triplet (or multiplet) at
ppm (benzylic) and ppm ( ). -
Step B: 13C & DEPT-135: Categorize carbons into
, , , and . -
Step C: HSQC: Correlate protons to their attached carbons. This "cleans" the spectrum by removing solvent peaks and impurities.
Phase 3: The Ortho-Validation (Critical Path)
This is the decisive phase to distinguish the isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Target the Quaternary Carbon (
) attached to the propyl chain. -
Observation: In an ortho-isomer, this
will show correlations to the benzylic protons AND the ortho-substituent protons (if applicable, e.g., ). -
Differentiation: In a meta-isomer, the correlations will be symmetric or show a distinct pattern involving the H-2 singlet.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Experiment: Set mixing time (
) to 500-800 ms. -
Target: Irradiate/Observe the Benzylic
( -protons). -
Logic:
-
IF NOE is observed to the substituent (e.g.,
or aromatic H-3), THEN substituent is Ortho. -
IF NOE is observed only to aromatic protons and not the substituent, THEN substituent is Meta or Para.
-
-
Visualization of Logic & Data[3]
Diagram 1: Structural Elucidation Logic Flow
This decision tree guides the researcher through the analytical process, prioritizing "kill steps" that rule out isomers early.
Caption: Decision matrix for distinguishing ortho-substituted phenylpropanols from meta/para isomers using MS and NMR logic.
Diagram 2: NMR Correlation Strategy (Ortho-Specific)
This diagram illustrates the specific atom-to-atom correlations required to prove the structure.
Caption: Critical NMR correlations. The Green Dashed line (NOESY) is the definitive proof of ortho-substitution.
References
-
Conformational landscapes in flexible organic molecules: 3-phenylpropanol. PhysChemComm. [Link]
-
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra. Journal of Mass Spectrometry. [Link][3]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Quantitative NMR Spectrometry of Phenylpropanoids, including Isoeugenol. Molecules. [Link]
-
17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters. Spectrochimica Acta Part A. [Link]
Sources
- 1. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental setup for the fluorination of phenylpropanol analogs
Topic: Experimental Setup for the Fluorination of Phenylpropanol Analogs Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.
Abstract
The introduction of fluorine into the phenylpropanol scaffold—a structural motif ubiquitous in neurotransmitter analogs (e.g., ephedrine, pseudoephedrine) and CNS-active agents—can profoundly modulate lipophilicity (LogP), metabolic stability, and pKa. However, the fluorination of 1-phenyl-2-aminopropan-1-ol derivatives presents a unique set of stereochemical and safety challenges. This guide details the experimental setup for the deoxyfluorination of these analogs, specifically addressing the suppression of aziridinium-mediated rearrangements and the safe handling of hypergolic fluorinating agents.
Strategic Analysis & Mechanistic Considerations
The "Beta-Amino" Challenge: Aziridinium vs. Direct S_N2
The fluorination of
-
Pathway A (Direct S_N2): If the nitrogen is strongly electron-deficient (e.g.,
-Cbz, -Boc, or -difluoro), the reaction proceeds via direct nucleophilic displacement of the activated hydroxyl group by fluoride. This results in Inversion of Configuration (Walden inversion). -
Pathway B (Aziridinium/Aziridine Intermediate): If the nitrogen is nucleophilic (e.g., secondary amine,
-alkyl), it will displace the activated hydroxyl group faster than the fluoride ion, forming a transient aziridinium ion. Subsequent attack by fluoride can occur at either carbon, often leading to Retention of Configuration (double inversion) or regioisomeric mixtures.
Critical Decision: To achieve predictable stereochemistry, the amine must be protected with a strong electron-withdrawing group (EWG) or protonated (though protonation is risky in basic DAST conditions).
Reagent Selection Matrix
| Reagent | State | Thermal Stability (Dec.) | Reactivity Profile | Recommendation |
| DAST (Diethylaminosulfur trifluoride) | Liquid | ~90°C (Explosive above) | High.[1] Generates HF in situ. | Standard, but hazardous on scale. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Liquid | ~140°C | Similar to DAST but more thermally stable. | Preferred for general bench work. |
| XtalFluor-E® | Solid | >200°C | Lower. Requires exogenous fluoride source (e.g., Et3N·3HF). | Safest for scale-up; requires promoter. |
Safety Core: Handling Fluorinating Agents
DANGER: DAST and Deoxo-Fluor react violently with water to release Hydrogen Fluoride (HF) gas and hydrofluoric acid.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Glassware: Use oven-dried glassware. For reactions >10g, consider Teflon (PFA) or HDPE vessels to prevent etching, although borosilicate is acceptable for small-scale, short-duration runs.
-
Quenching Protocol: NEVER pour water directly into the reaction mixture. Always add the reaction mixture dropwise into a vigorously stirring saturated NaHCO3 solution.
-
PPE: Neoprene or Nitrile gloves (double gloved), lab coat, and chemical splash goggles. Calcium gluconate gel must be readily available in the lab.
Experimental Protocols
Protocol A: Deoxo-Fluor Mediated Fluorination (Standard)
Target: Conversion of
Reagents & Materials
-
Substrate:
-Cbz-Norephedrine (or analog), 1.0 equiv (dried under high vacuum). -
Reagent: Deoxo-Fluor (50% in toluene or neat), 1.2 – 1.5 equiv.
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Setup: Charge an oven-dried round-bottom flask (RBF) with the substrate (e.g., 1.0 mmol) and a magnetic stir bar. Seal with a septum and purge with
for 15 minutes. -
Solvation: Add anhydrous DCM (5 mL/mmol). Cool the solution to -78°C (acetone/dry ice bath). Note: Low temperature is critical to prevent elimination to the styrene analog.
-
Addition: Add Deoxo-Fluor (1.2 equiv) dropwise via a glass syringe over 10 minutes. The solution may turn slightly yellow.
-
Activation: Stir at -78°C for 1 hour.
-
Reaction: Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 12–16 hours.
-
Monitoring: Check via TLC or LC-MS. The activated intermediate often shows different Rf than the starting material.
-
-
Quench (CRITICAL):
-
Cool the reaction mixture back to 0°C.
-
Prepare a beaker with saturated aqueous
(20 mL/mmol) and stir vigorously. -
Transfer the reaction mixture dropwise into the bicarbonate solution. Expect effervescence.
-
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with 1M HCl (to remove any deprotected amine side products), then brine. Dry over
.[2][3] -
Purification: Flash column chromatography (Silica gel). Eluent: Hexanes/EtOAc gradient. Note: Fluorinated amines are less polar than alcohols; expect them to elute earlier.
Protocol B: XtalFluor-E Mediated Fluorination (Enhanced Safety)
Target: Scale-up friendly fluorination with reduced HF generation.
Reagents
-
Reagent: XtalFluor-E (1.2 equiv).
-
Promoter:
(1.5 equiv) OR DBU (1.5 equiv). -
Solvent: Anhydrous DCM.
Methodology
-
Setup: In an oven-dried flask under
, suspend XtalFluor-E and the substrate in anhydrous DCM at -78°C. -
Promoter Addition: Add
dropwise. XtalFluor-E is not sufficiently nucleophilic on its own; the promoter activates it. -
Progression: Warm to RT and stir for 12 hours.
-
Workup: Quench with 5% aqueous
. Extract and purify as above.
Analytical Verification
Nuclear Magnetic Resonance (NMR)
-
NMR: This is the definitive test.
-
Alkyl Fluoride: Look for a signal between -170 and -220 ppm .
-
Coupling: The geminal proton (
) will show a large coupling constant ( ) in the NMR. This "doublet of multiplets" is diagnostic.
-
-
Stereochemistry: The coupling constant between the benzylic proton and the adjacent chiral center (
) changes significantly between syn and anti diastereomers. Compare with starting material to confirm inversion.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Styrene Formation (Elimination) | Reaction temperature too high; Base present. | Keep reaction at -78°C longer; Ensure neutral conditions; Use XtalFluor-E. |
| Retention of Config. | Aziridinium intermediate participation. | Amine protecting group is not electron-withdrawing enough. Switch to |
| No Reaction | Old reagent (hydrolyzed). | Check reagent quality. Deoxo-Fluor should be clear to light yellow, not dark brown/fuming. |
| Oxazoline Formation | Amide oxygen attack (neighboring group participation). | Avoid simple amides (acetyl). Use carbamates (Boc/Cbz) which are less nucleophilic at oxygen. |
Visualizations
Reaction Workflow Diagram
Caption: Step-by-step workflow for the Deoxo-Fluor mediated fluorination of phenylpropanol analogs.
Mechanistic Pathway & Stereochemical Outcome
Caption: Divergent mechanistic pathways dictated by the amine protecting group strategy.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2][4] Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Singh, R. P., & Shreve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[1] Journal of Organic Chemistry, 75(10), 3401-3411. Link
-
Kalow, J. A., & Doyle, A. G. (2012).[5][6] "Synthesis of
-fluoroamines by Lewis base catalyzed hydrofluorination of aziridines."[6] Journal of Organic Chemistry, 77(9), 4177-4183. Link -
Organic Syntheses. (2014). "Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST)." Organic Syntheses, Coll. Vol. 10. Link
Sources
- 1. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]
Application Notes and Protocols for the Purification of Substituted Propanols
Introduction: The Critical Role of Purity in Propanol Derivatives
Substituted propanols are a pivotal class of organic compounds, serving as versatile building blocks and key intermediates in the synthesis of pharmaceuticals, fine chemicals, and specialty polymers. The precise three-dimensional arrangement of substituents around the propanol backbone dictates their biological activity and chemical reactivity. Consequently, the presence of impurities, such as starting materials, by-products, or residual solvents, can drastically alter experimental outcomes, compromise product quality, and introduce significant safety risks.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust laboratory procedures for the purification of substituted propanols. We will delve into the mechanistic principles and practical applications of common purification techniques, including distillation, column chromatography, and recrystallization. Furthermore, this document outlines essential analytical methods for verifying the purity of the final product, ensuring the integrity and reproducibility of your research.
Safety First: Handling Substituted Propanols
Substituted propanols, like their parent compounds, are often flammable liquids and can cause eye and respiratory tract irritation.[2][3][4][5][6] It is imperative to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5] Always consult the Safety Data Sheet (SDS) for the specific substituted propanol you are working with to be fully aware of its hazards and handling requirements.
Key Safety Precautions:
-
Flammability: Keep away from open flames, sparks, and hot surfaces.[2][3] Use explosion-proof equipment and take precautions against static discharge.[5]
-
Skin and Eye Contact: Prevent direct contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3]
Choosing the Right Purification Strategy
The selection of an appropriate purification method hinges on the physical properties of the target substituted propanol and its impurities. The decision-making process can be visualized as a logical workflow.
Caption: Decision workflow for selecting a purification method.
Purification Protocols
Fractional Distillation: For Volatile Liquid Propanols
Fractional distillation is a powerful technique for separating liquid mixtures when the boiling points of the components are close to one another.[7][8] This method relies on the establishment of a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles.
Principle of Operation: As the mixture boils, the vapor, enriched in the more volatile component, rises through the fractionating column. The column's packing material provides a large surface area for repeated condensation and re-vaporization. With each cycle, the vapor becomes progressively more enriched in the lower-boiling point component, which eventually distills over and is collected as a purified fraction.[8]
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. The apparatus consists of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]
-
Sample Preparation: Add the crude substituted propanol to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Distillation: Begin heating the flask gently. As the liquid boils, a condensation ring will be observed rising slowly up the column.[8] Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.
-
Fraction Collection: Collect the distillate in separate fractions. Record the temperature range for each fraction. The temperature should remain constant during the distillation of a pure compound.[9] A sharp, stable boiling point is indicative of a pure substance.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Never distill to dryness.
-
Analysis: Analyze the collected fractions for purity using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Column Chromatography: For Non-Volatile or Thermally Labile Propanols
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[10][11] It is particularly useful for purifying non-volatile liquids or solids, as well as compounds that are sensitive to heat.[12]
Principle of Operation: A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column.[11] Compounds in the mixture travel down the column at different rates depending on their polarity and their affinity for the stationary and mobile phases. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase.[11]
Protocol for Column Chromatography:
-
Solvent System Selection: The choice of the mobile phase is critical for good separation. This is typically determined by Thin-Layer Chromatography (TLC).[12] The ideal solvent system will result in the target compound having an Rf value of approximately 0.3-0.5.
-
Column Packing:
-
Dry Packing: Fill the column with the dry stationary phase (e.g., silica gel), then gently tap the column to ensure even packing. Add the mobile phase and allow it to percolate through the stationary phase until it is fully wetted.
-
Slurry Packing: Prepare a slurry of the stationary phase in the mobile phase and pour it into the column.[12] This method often results in a more uniformly packed column.
-
-
Sample Loading: Dissolve the crude substituted propanol in a minimal amount of the mobile phase. Carefully add the sample to the top of the column. Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate. If a gradient elution is required, gradually increase the polarity of the mobile phase to elute more strongly adsorbed compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted propanol.
Recrystallization: For Solid Propanol Derivatives
Recrystallization is the most common method for purifying solid organic compounds.[13][14] It is based on the principle that the solubility of a compound in a solvent increases with temperature.
Principle of Operation: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble.[13][15] As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, which are present in smaller amounts, remain dissolved in the solvent.[16]
Protocol for Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13] The solvent should not react with the compound.[13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.[13]
-
Decolorization (if necessary): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[14]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[17] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[17]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Post-Purification Analysis: Verifying Purity
After purification, it is crucial to assess the purity of the substituted propanol and confirm its identity. Several analytical techniques are commonly employed for this purpose.
| Analytical Technique | Information Provided | Sample State | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (as % area), identification of volatile impurities.[18] | Liquid/Volatile Solid | The compound must be volatile and thermally stable. Provides retention time and mass spectrum for identification.[19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification of impurities, and determination of isomeric purity.[21][22] | Liquid/Solution | Provides detailed information about the chemical environment of each proton and carbon atom. Can be used to determine enantiomeric excess with chiral shift reagents. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Liquid/Solid | A broad O-H stretch is characteristic of alcohols. Can indicate the presence of impurities with different functional groups. |
| Melting Point Analysis | Purity of a solid compound. | Solid | A sharp and narrow melting point range is indicative of a pure compound. Impurities tend to depress and broaden the melting point range. |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation of enantiomers (with a chiral stationary phase).[23][24] | Liquid/Solution | A powerful technique for separating non-volatile compounds.[25] Can be used for both analytical and preparative scale purification.[26] |
Conclusion
The successful purification of substituted propanols is a cornerstone of reliable and reproducible research in the chemical and pharmaceutical sciences. The choice of purification method must be tailored to the specific physical and chemical properties of the target compound and its associated impurities. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain highly pure substituted propanols, thereby ensuring the quality and integrity of their scientific endeavors.
References
-
Lab Alley. (2025, August 8). Propanol Safety & Hazards. Retrieved from [Link]
-
Chem-Lab nv. Propanol-2 (iso-Propanol) v.p. Retrieved from [Link]
-
Renishaw. Propan-2-ol, GPR (iso-propyl alcohol). Retrieved from [Link]
-
Wikipedia. 1-Propanol. Retrieved from [Link]
-
Coskun, O. (2016). Separation techniques: Chromatography. Northern Clinics of Istanbul, 3(2), 156–160. Retrieved from [Link]
-
BYJU'S. Column Chromatography. Retrieved from [Link]
-
ecoQuery. 1-propanol production - Europe. Retrieved from [Link]
-
Brainly. (2023, December 21). Fractional distillation would be effective in separating the following compounds: n-Propanol (boiling point: 97 °C) Ethyl acetate (boiling point: 77.1 °C). Retrieved from [Link]
-
University of California, Davis. Simple and Fractional Distillation. Retrieved from [Link]
-
University of California, Los Angeles. Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. Column Chromatography | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
University of Colorado Boulder. (2009, September 10). Distillation of Isopropanol (2-propanol). Retrieved from [Link]
-
Carbone, V., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(20), 6249. Retrieved from [Link]
-
Magritek. Column Chromatography. Retrieved from [Link]
-
University of Missouri-St. Louis. Recrystallization. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of South Alabama. Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]
-
University of Rochester. Purification: Fractional Distillation. Retrieved from [Link]
-
Wellesley College. Recrystallization. Retrieved from [Link]
-
Neilson Laboratory. Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]
-
Sari, V. I., et al. (2019). Synthesis propanol by esterification and reduction reaction. Journal of Physics: Conference Series, 1373, 012015. Retrieved from [Link]
-
Odinity. (2014, April 1). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Retrieved from [Link]
-
Stojanovska, N., et al. (2021). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Macedonian Pharmaceutical Bulletin, 67(1), 19-26. Retrieved from [Link]
- Google Patents. US5866725A - Process for the production of n-propanol.
-
De la Cruz, J. C., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(7), 1736. Retrieved from [Link]
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849–868. Retrieved from [Link]
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]
-
de Boer, J. F., et al. (2021). Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. Metabolites, 11(10), 693. Retrieved from [Link]
-
Smith, R. M., et al. (2018). Purity Analysis of the Pharmaceuticals Naproxen and Propranolol: A Guided-Inquiry Laboratory Experiment in the Analytical Chemistry Laboratory. Journal of Chemical Education, 95(9), 1622–1627. Retrieved from [Link]
-
Singh, L., & Nema, R. K. (2009). Pharmaceutical Impurities: An Overview. Pharmaceutical Reviews, 7(1). Retrieved from [Link]
-
Organic Syntheses. catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
-
Raj, M. G., et al. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 104-110. Retrieved from [Link]
-
Scribd. Purification of Laboratory Chemicals: Wilfred L F.Armarego Christina U Un Chai. Retrieved from [Link]
-
El Ghadraoui, A., et al. (2017). GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Journal of Materials and Environmental Science, 8(1), 293-303. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. laballey.com [laballey.com]
- 3. doc.chem-lab.be [doc.chem-lab.be]
- 4. labbox.es [labbox.es]
- 5. geneseo.edu [geneseo.edu]
- 6. renishaw.com [renishaw.com]
- 7. Simple and Fractional Distillation [cs.gordon.edu]
- 8. Purification [chem.rochester.edu]
- 9. Chemistry 102 - Experiment 5 [home.miracosta.edu]
- 10. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rnlkwc.ac.in [rnlkwc.ac.in]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Recrystallization [sites.pitt.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. mt.com [mt.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. jmaterenvironsci.com [jmaterenvironsci.com]
- 21. magritek.com [magritek.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 25. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 26. researchgate.net [researchgate.net]
Techniques for Monitoring the Progress of Propanol Derivative Reactions
An Application Guide and Standard Protocols for the Analytical Scientist
Abstract
The synthesis of propanol derivatives is a cornerstone of modern pharmaceutical and fine chemical development. The precise control and optimization of these reactions are paramount to ensuring high yield, purity, and safety of the final active pharmaceutical ingredient (API). Effective reaction monitoring is not merely a quality control step but an integral part of process understanding and development. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary analytical techniques used to monitor the progress of propanol derivative reactions. We delve into the causality behind experimental choices, offering field-proven insights into the application of Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section includes self-validating, step-by-step protocols and discusses the specific scenarios where a given technique provides the most authoritative and trustworthy data.
The Imperative of Reaction Monitoring
In the synthesis of complex molecules like propanol derivatives, a reaction is rarely a simple A → B transformation. It is a dynamic environment of starting materials, reagents, catalysts, intermediates, products, and potential byproducts. Relying solely on a literature-prescribed reaction time is a common pitfall that can lead to incomplete conversion, excessive byproduct formation, or product degradation.[1] Real-time or quasi-real-time monitoring provides an empirical window into this environment, allowing the scientist to:
-
Determine Reaction Completion: Confidently identify the point at which the limiting reagent has been consumed, preventing unnecessary heating or stirring, which can degrade sensitive products.
-
Optimize Reaction Conditions: Systematically adjust parameters like temperature, catalyst loading, or reagent stoichiometry based on direct feedback on reaction rates and outcomes.
-
Identify Intermediates and Byproducts: Gain mechanistic insights and identify impurities that may need to be addressed in the purification strategy.
-
Generate Kinetic Data: Understand the rate of a reaction, which is crucial for process scale-up and safety assessments.[2][3]
The choice of monitoring technique is dictated by the physicochemical properties of the molecules involved and the specific questions being asked.
Strategic Selection of an Analytical Technique
No single technique is universally superior; the optimal choice depends on the specific reaction. Key decision-making factors include the volatility and thermal stability of the analytes, their polarity, the presence of chromophores, the need for quantitative versus qualitative data, and the availability of equipment.
Below is a decision-making workflow to guide the selection process.
Caption: Decision workflow for selecting a reaction monitoring technique.
Critical Prerequisite: Sample Quenching & Preparation
For any offline analysis (TLC, GC, HPLC), the reaction must be stopped precisely at the time of sampling. This process, known as quenching, ensures that the analytical data accurately reflects the composition of the reaction mixture at that specific moment.[4]
Causality: Failure to quench allows the reaction to continue in the sample vial, leading to an inaccurate assessment of its progress. For example, a reaction sampled at 30 minutes but analyzed an hour later without quenching will show the progress at 90 minutes, not 30.
General Quenching Protocol:
-
Withdraw an Aliquot: Using a glass capillary or syringe, withdraw a small, representative sample (e.g., ~50 µL) from the vigorously stirred reaction mixture.
-
Immediate Quenching: Eject the aliquot into a small vial containing a quenching agent and a suitable solvent (e.g., 0.5 mL of ethyl acetate). The quenching agent's role is to neutralize a key reagent or catalyst.
-
For acid-catalyzed reactions: Quench in a vial containing a small amount of saturated sodium bicarbonate solution.
-
For base-catalyzed reactions: Quench with a dilute acid like 1M HCl or saturated ammonium chloride.[5]
-
For reactions with pyrophoric reagents: Quench by adding the aliquot to a solvent like isopropanol before the careful addition of water.[6]
-
-
Micro-Workup (if necessary): If the reaction mixture contains salts or highly polar solvents that would interfere with analysis (especially TLC and GC), perform a quick liquid-liquid extraction in the vial.[7] Add water, vortex, and allow the layers to separate. The organic layer is then used for analysis.
-
Drying: If necessary, pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate in a pipette to remove residual water.
Chromatographic Techniques: The Workhorses of Reaction Monitoring
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8]
Thin-Layer Chromatography (TLC)
TLC is the fastest, most cost-effective method for qualitatively monitoring a reaction.[9][10] It provides a rapid snapshot of the presence of starting material, the formation of products, and the complexity of the reaction mixture.[11]
Expertise - Why TLC is Essential: Its primary value lies in its speed and simplicity. Within minutes, a chemist can judge whether a reaction is proceeding, stalled, or complete. This is indispensable for making timely decisions at the bench, such as whether to add more reagent or apply heat. The "co-spot" is a critical self-validating feature, confirming the identity of the starting material spot in the reaction mixture lane, which is crucial if the product and reactant have similar R_f values.[12]
Protocol for Monitoring by TLC:
-
Plate Preparation: Obtain a silica gel TLC plate.[9] Using a pencil, gently draw a starting line ~1 cm from the bottom. Mark three evenly spaced lanes on this line for 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[12]
-
Chamber Preparation: Add a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to a developing chamber to a depth of ~0.5 cm.[12] Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid.
-
Sample Spotting:
-
'S' Lane: Using a capillary tube, spot a dilute solution of the starting material.
-
'C' Lane: Spot the starting material, then, on the exact same spot, apply an aliquot of the quenched reaction mixture. This is the co-spot.[12]
-
'R' Lane: Spot the quenched reaction mixture.
-
-
Development: Place the TLC plate in the prepared chamber, ensuring the starting line is above the solvent level.[7] Close the lid and allow the solvent to ascend the plate via capillary action.[10][11]
-
Visualization: When the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots. Common methods include:
-
UV Lamp: For UV-active compounds, which appear as dark spots on a fluorescent background.[8]
-
Iodine Chamber: For general visualization of many organic compounds.
-
Staining: Using a chemical stain (e.g., potassium permanganate, vanillin) followed by gentle heating.
-
-
Interpretation: The reaction is complete when the starting material spot is absent from the 'R' lane. The R_f (retention factor) value for each spot is calculated as (distance traveled by spot) / (distance traveled by solvent front).
Caption: Idealized TLC plates showing reaction progress over time.
Gas Chromatography (GC)
GC is a powerful quantitative technique ideal for analyzing volatile and thermally stable compounds, common characteristics of many smaller propanol derivatives (e.g., esters, ethers).[13] It separates compounds based on their boiling points and interactions with the column's stationary phase.[14]
Expertise - Why Choose GC?: GC offers exceptional resolving power and sensitivity. It can separate closely related isomers and provide precise quantitative data by comparing peak areas to a standard. This is crucial in drug development for quantifying residual starting materials or known impurities to parts-per-million (ppm) levels. Real-time GC-MS analysis can even provide continuous information on the evolution of chemical species in a reaction.[15]
Protocol for Monitoring by GC:
-
System Suitability: Before analysis, inject a standard mixture of known concentration containing the starting material and product (if available). Verify that the system provides adequate separation (baseline resolution), and that peak shapes and retention times are consistent.
-
Sample Preparation: Take a quenched aliquot of the reaction mixture. Dilute it to an appropriate concentration (typically low ppm range) with a high-purity solvent (e.g., dichloromethane or ethyl acetate). If needed, add an internal standard—a non-reactive compound not present in the reaction mixture—for more accurate quantification.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated GC injection port, where it is vaporized.[13][14]
-
Separation & Detection: The vaporized sample is carried by an inert gas (e.g., helium) through the GC column.[13] The column temperature is typically ramped according to a set program to elute compounds in order of increasing boiling point. A detector (commonly a Flame Ionization Detector - FID) measures the compounds as they exit the column.
-
Data Analysis: The output is a chromatogram showing peaks at different retention times.
-
Qualitative: Identify the starting material and product peaks by comparing their retention times to the standard.
-
Quantitative: The area under each peak is proportional to its concentration. Calculate the percent conversion by comparing the peak area of the starting material to its initial area or relative to the product and internal standard peak areas.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for analyzing less volatile, thermally sensitive, or highly polar propanol derivatives, such as propranolol.[16] It separates compounds in the liquid phase, avoiding the need for high temperatures that could degrade the sample.
Expertise - Why Choose HPLC?: HPLC is highly versatile and provides exceptional accuracy and precision for quantification.[17] Its major advantage in pharmaceutical development is its compatibility with a wide range of molecules, including large, non-volatile APIs and chiral compounds. By using a chiral stationary phase, HPLC can separate enantiomers of a propanol derivative, which is a critical regulatory requirement.[18]
Protocol for Monitoring by HPLC:
-
Method Development & System Suitability: Develop a method with an appropriate column (e.g., C18 for reverse-phase) and mobile phase (e.g., a mixture of acetonitrile and buffered water) that provides good separation of the starting material and product.[17] Before analyzing samples, run a system suitability test with a known standard to check for retention time stability, peak shape, and resolution.
-
Sample Preparation: Prepare a quenched aliquot as described previously. Dilute the sample with the mobile phase to a concentration within the linear range of the detector (typically a UV detector set to a wavelength where the analyte absorbs light).[16] Filter the sample through a 0.45 µm filter to remove particulates.
-
Injection & Separation: Inject the prepared sample into the HPLC system. The high-pressure pump moves the mobile phase and sample through the column, where separation occurs.
-
Detection & Analysis: A detector (e.g., UV-Vis) records the analytes as they elute. The resulting chromatogram is analyzed similarly to GC data to determine the presence and quantity of reactants and products.
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Planar chromatography; separation by polarity | Column chromatography; separation by volatility/boiling point | Column chromatography; separation by polarity/hydrophobicity |
| Data Type | Qualitative / Semi-Quantitative | Quantitative | Quantitative |
| Speed | Very Fast (5-15 min) | Moderate (10-30 min) | Moderate (10-30 min) |
| Cost | Very Low | High | High |
| Best For | Rapid reaction checks, solvent system screening | Volatile, thermally stable derivatives (ethers, simple esters) | Non-volatile, polar, or thermally labile derivatives (APIs, chiral compounds) |
Spectroscopic Techniques: A Molecular-Level View
Spectroscopic methods provide information based on the interaction of molecules with electromagnetic radiation, offering insights into molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for obtaining detailed structural information and for in-situ reaction monitoring.[19][20] By placing the reaction directly in the spectrometer, one can observe the transformation of molecules in real-time without altering the system.[21]
Expertise - Why Use In-Situ NMR?: The power of NMR lies in its ability to provide unambiguous structural data.[20] For reaction monitoring, this means you can simultaneously track the disappearance of specific proton (¹H) or carbon (¹³C) signals from your starting material while observing the appearance of new, distinct signals from your product. This is invaluable for identifying unexpected intermediates, understanding complex reaction mechanisms, and obtaining high-quality kinetic data.[21][22][23] Modern benchtop NMR spectrometers are making this advanced technique more accessible.[24]
Protocol for In-Situ ¹H NMR Monitoring:
-
System Preparation: Ensure the NMR spectrometer is locked and shimmed on a separate solvent sample.
-
Sample Preparation: In an NMR tube, combine the starting propanol derivative, reagents, and a deuterated solvent (which is "invisible" in ¹H NMR). Add a small amount of an internal standard (e.g., tetramethylsilane or 1,3,5-trimethoxybenzene) with a known concentration and a simple spectrum that does not overlap with reactant or product signals.
-
Acquire Initial Spectrum (t=0): Immediately acquire a spectrum before initiating the reaction. This is your baseline. Ensure quantitative conditions are met by using a sufficient relaxation delay (d1), typically 5 times the longest T1 relaxation time of the signals of interest.[21]
-
Initiate Reaction: Add the final reagent or catalyst (or use photo-initiation if applicable) to start the reaction.[22]
-
Time-Series Acquisition: Acquire a series of ¹H NMR spectra at regular intervals over the course of the reaction.[19]
-
Data Analysis: Process the spectra. Integrate the area of a characteristic starting material peak and a characteristic product peak (relative to the constant integral of the internal standard). Plotting the relative concentrations versus time provides a detailed kinetic profile of the reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy monitors the vibrations of molecular bonds.[25] It is particularly useful for tracking the progress of reactions that involve a clear change in functional groups.[26][27]
Expertise - Why Use FTIR?: FTIR is fast and requires minimal sample preparation. Its strength is in identifying the appearance or disappearance of key functional groups. For example, in the oxidation of a propanol derivative to a ketone, one can easily monitor the disappearance of the broad O-H stretching band (~3300 cm⁻¹) and the simultaneous appearance of the sharp, strong C=O stretching band (~1715 cm⁻¹).
Protocol for Monitoring by FTIR (ATR):
-
Acquire Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal and acquire a background spectrum of the air.
-
Acquire Initial Spectrum (t=0): Place a drop of the initial reaction mixture (before initiation) onto the ATR crystal and record the spectrum. This is your baseline.
-
Monitor Reaction: At regular intervals, take a quenched aliquot of the reaction, place a drop on the cleaned ATR crystal, and record the spectrum.
-
Data Analysis: Overlay the spectra. Monitor the decrease in absorbance of a peak unique to the starting material's functional group and the increase in absorbance of a peak unique to the product's functional group.
References
-
Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. (2024). MDPI. [Link]
-
Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. PMC. [Link]
-
Reaction Monitoring & Kinetics. Iowa State University. [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]
-
In Situ NMR to Monitor Bulk Photopolymerization Kinetics. (2025). ACS Macro Letters. [Link]
-
Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
-
In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. (2018). arXiv.org. [Link]
-
Recent advances and applications of electrochemical mass spectrometry for real-time monitoring of electrochemical reactions. Analyst (RSC Publishing). [Link]
-
How To: Monitor by TLC. University of Rochester. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Applications Of Selected Reaction Monitoring (SRM)-Mass Spectrometry (MS) For Quantitative Measurement Of Signaling Pathways. PubMed Central. [Link]
-
Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. (2024). Frontiers. [Link]
-
An autonomous remotely operated gas chromatograph for chemically resolved monitoring of atmospheric volatile organic compounds. (2023). RSC Publishing. [Link]
-
Thin Layer Chromatography. University of York. [Link]
-
Thin Layer Chromatography. University of California, Los Angeles. [Link]
-
Lab Procedure: Thin Layer Chromatography 4/9. (2024). LabXchange. [Link]
-
Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016). ResearchGate. [Link]
-
How To Run A Reaction: The Quench. University of Rochester. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). PMC. [Link]
-
Kinetics of the reaction between iodine and propanone: determining rate expressions. (2022). YouTube. [Link]
-
Gas Chromatography (GC): Separating Volatile Compounds with High Precision. (2023). AZoM.com. [Link]
-
4.5: Ultraviolet and visible spectroscopy. (2022). Chemistry LibreTexts. [Link]
-
Theory of Aqueous Workup. University of York. [Link]
-
Ultraviolet–visible spectroscopy. Wikipedia. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Gas Chromatography Explained: How It Separates Different Compounds. (2025). Persee. [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. [Link]
-
Quenching of Pyrophoric Materials. (2016). The Sarpong Group. [Link]
-
Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023). Technology Networks. [Link]
-
Iodine and propanone reaction kinetics. chemguide.co.uk. [Link]
-
UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics. (2022). PMC. [Link]
-
Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Innovatech Labs. [Link]
-
NMR reaction monitoring in flow synthesis. (2017). PMC. [Link]
-
Fourier-transform infrared spectroscopy. Wikipedia. [Link]
-
Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]
-
Direct propanol synthesis from CO2, C2H4, and H2 over Cs–Au/TiO2 rutile. Catalysis Science & Technology (RSC Publishing). [Link]
-
Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata. (2021). PMC. [Link]
-
Synthesis propanol by esterification and reduction reaction. (2025). ResearchGate. [Link]
-
HPLC Method for Analysis of Propranolol. SIELC Technologies. [Link]
-
A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation. PMC. [Link]
-
NMR reaction monitoring in flow synthesis. (2017). Beilstein Journals. [Link]
-
HPLC METHOD DEVELOPENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (2017). American Pharmaceutical Review. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF PROPRANOLOL AND FLUNARIZINE IN COMBINED DOSAGE FORM. (2024). Panacea Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Monitoring reactions. (2026). RSC Education. [Link]
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sarponggroup.com [sarponggroup.com]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. LabXchange [labxchange.org]
- 12. How To [chem.rochester.edu]
- 13. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 14. Gas Chromatography Explained: How It Separates Different Compounds - Persee [pgeneral.com]
- 15. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 16. HPLC Method for Analysis of Propranolol | SIELC Technologies [sielc.com]
- 17. A validated RP-HPLC method for simultaneous determination of propranolol and valsartan in bulk drug and gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 21. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 25. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 26. azooptics.com [azooptics.com]
- 27. Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol. As a key intermediate in the development of various pharmaceutical compounds, optimizing its synthesis for both yield and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the electronic properties of the substituted aromatic ring. The presence of both a fluorine and a trifluoromethyl group in ortho positions to each other significantly influences the reactivity of the aryl halide starting material. These electron-withdrawing groups can complicate traditional carbon-carbon bond-forming reactions, such as Grignard or organolithium chemistry, and necessitate carefully optimized conditions to achieve high yields and minimize side-product formation.
This guide will focus on a common and effective synthetic strategy: the Heck or Sonogashira cross-coupling reaction of a suitable aryl halide with a three-carbon building block, followed by hydrogenation. We will explore the potential pitfalls at each stage and provide actionable solutions.
Visualizing the Primary Synthetic Pathway
To provide a clear framework for our discussion, the following diagram outlines the principal synthetic route addressed in this guide.
Technical Support Center: High-Purity Synthesis of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol
[1]
Executive Summary & Route Analysis
This guide addresses the critical quality attributes (CQAs) for the production of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol (hereafter referred to as Target Alcohol ). This molecule is a sterically congested, electron-deficient building block, primarily known as a key intermediate for GnRH antagonists like Elagolix.
The extreme steric hindrance provided by the 2,6-disubstitution (Fluoro and Trifluoromethyl groups) creates a unique "impurity trap." Standard protocols often fail because the steric bulk slows down the desired coupling/reduction kinetics, allowing side reactions (defluorination, dimerization) to dominate.
Primary Synthetic Pathway (The "Cinnamate Route")
To minimize impurities, we recommend the Heck-Hydrogenation-Reduction sequence over direct allyl coupling.[1] This route offers better control over the carbon chain length and oxidation state.
-
Heck Coupling: 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene + Methyl Acrylate
Cinnamate Ester .[1] -
Hydrogenation: Saturation of the alkene
Propanoate Ester . -
Reduction: Ester reduction
Target Alcohol .
Impurity Genealogy & Control Strategy
The following diagram maps the specific impurities generated at each stage and the mechanistic failures that cause them.
Figure 1: Critical Control Points (CCP) in the synthesis workflow. Red nodes indicate irreversible impurities; yellow indicates reversible/correctable intermediates.
Troubleshooting Guides (Q&A Format)
Module A: The "Des-Fluoro" Problem (Hydrogenation)
User Issue: "During the hydrogenation of the cinnamate ester, we are observing a 5-10% impurity where the Fluorine atom at position 2 is replaced by Hydrogen (Hydrodefluorination)."
Technical Insight: The 2-fluoro-6-trifluoromethyl motif is electronically activated.[1] The electron-withdrawing CF3 group makes the ring electron-deficient, weakening the C-F bond strength.[1] Standard Palladium on Carbon (Pd/C) is notorious for cleaving activated Aryl-F bonds under hydrogen pressure.[1]
Corrective Protocol:
-
Switch Catalyst: Immediately replace standard Pd/C with Sulfided Platinum on Carbon (Pt(S)/C) or 5% Pd/Al2O3 . Sulfided catalysts are "poisoned" enough to stop oxidative addition into the C-F bond while still reducing the alkene.
-
Solvent Modification: Avoid methanol or ethanol if defluorination persists. Use Ethyl Acetate (EtOAc) . Protic solvents often facilitate the hydrodefluorination mechanism.
-
Add a Scavenger: If you must use Pd/C, add 0.1 eq of Diphenylsulfide to the reaction mixture to attenuate catalyst activity.
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Catalyst | 10% Pd/C | 5% Pt(S)/C or 5% Rh/C |
| Pressure | > 5 bar | 1-2 bar (Balloon) |
| Solvent | Methanol | Ethyl Acetate or Toluene |
| Temperature | 50°C | Ambient (20-25°C) |
Module B: Incomplete Reduction (The Aldehyde Stall)
User Issue: "We are reducing the ester to the alcohol using LiAlH4, but HPLC shows a persistent peak at RRT 0.95, identified as the aldehyde. Adding more reductant doesn't help."
Technical Insight: The 2,6-disubstitution creates a "molecular wall" around the carbonyl carbon. When the ester is reduced to the tetrahedral intermediate, the aluminum species coordinates to the oxygen. The steric bulk prevents the second hydride delivery required to reach the alcohol. The reaction "stalls" at the hemiacetal/aldehyde stage.
Corrective Protocol:
-
Change Reductant: Switch from LiAlH4 to Borane-Dimethyl Sulfide (BMS) or Borane-THF . Borane operates via a Lewis Acid mechanism that is less sensitive to steric hindrance than the nucleophilic attack of aluminohydrides.
-
Temperature Ramp: Start the addition at 0°C, but you must reflux the reaction (THF, 66°C) for at least 4 hours to drive the second reduction step.
-
Work-up is Critical: The boron-alcohol complex is incredibly stable due to the nearby CF3 group stabilizing the complex.[1] You must use an oxidative work-up (NaOH/H2O2) or extensive methanolysis (MeOH + conc.[1] HCl reflux) to break the B-O bond and release the free alcohol.
Module C: Heck Coupling Efficiency
User Issue: "The Heck coupling conversion is low (<60%). We see starting material and a dimer impurity."
Technical Insight: The "Orthogonal Wall" effect of the 2-F and 6-CF3 groups prevents the palladium from easily coordinating to the aryl bromide.[1] Standard phosphine ligands (PPh3) are too bulky.
Corrective Protocol:
-
Ligand Selection: Use Tri-o-tolylphosphine (P(o-tol)3) or a bidentate ligand like dppf .[1] These are specialized for sterically crowded substrates.
-
Base Choice: Switch from Et3N to Sodium Acetate (NaOAc) or K2CO3 in DMF. Inorganic bases often prevent the agglomeration of Pd ("Pd black") in slow reactions.
-
Jeffery Conditions: Add Tetrabutylammonium bromide (TBAB) or chloride (TBAC) as a phase transfer catalyst. This stabilizes the nanoparticulate Pd species, boosting turnover frequency (TOF) for hindered substrates.
Analytical Reference Data
Target Molecule: this compound Formula: C10H10F4O MW: 222.18 g/mol [1]
| Impurity Name | Relative Retention Time (RRT)* | Mass Shift (vs Target) | Origin |
| Target Alcohol | 1.00 | 0 | -- |
| Des-Fluoro Alcohol | 0.92 | -18 Da | Over-hydrogenation (Module A) |
| Aldehyde Intermediate | 0.95 | -2 Da | Incomplete Reduction (Module B)[1] |
| Propanoic Acid | 0.45 | +14 Da | Hydrolysis of ester (No reduction) |
| Homodimer | 1.85 | +220 Da (approx) | Heck Homocoupling |
*Note: RRT based on C18 Column, Water/Acetonitrile Gradient (0.1% TFA).
References
-
Elagolix Process Chemistry: Process for the preparation of elagolix sodium and intermediates thereof. (2020). WO Patent 2020194115A1. Link
- Fluorine Chemistry: Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Hydrodefluorination Mechanisms: Kuehnel, M. F., et al. (2012). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Journal of the American Chemical Society. Link
-
Heck Reaction Optimization: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Disclaimer
This guide is intended for qualified research personnel. The synthesis of fluorinated aromatics involves hazardous reagents (Borane, Palladium catalysts). Always review the MSDS and perform a process safety assessment before scaling up.
Technical Support Center: Enhancing the Stability of Fluorinated Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the stability of fluorinated intermediates. The unique electronic properties of fluorine can impart desirable characteristics to molecules but also introduce specific stability challenges.[1][2] This resource provides practical, field-proven insights to help you navigate these complexities and ensure the integrity of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Question 1: I'm observing significant decomposition of my β-fluoro carbonyl intermediate, characterized by the loss of HF. How can I prevent this?
Probable Cause: β-fluoro carbonyl compounds that possess an acidic α-proton are often unstable and readily undergo elimination of hydrogen fluoride (HF).[3] This is a common decomposition pathway that can significantly reduce your yield and complicate purification.
Solutions:
-
Strict Anhydrous Conditions: Moisture can facilitate HF elimination. Ensure all solvents and reagents are rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Nucleophilic Base: If a base is required, use a non-nucleophilic, sterically hindered base to minimize the deprotonation of the α-carbon.
-
Low Temperature: Conduct the reaction and subsequent work-up at low temperatures (e.g., -78 °C to 0 °C) to reduce the rate of elimination.[4]
-
Protecting Group Strategy: Consider masking the carbonyl group as a ketal or acetal during steps where the α-proton is particularly labile. This will temporarily remove the activating effect of the carbonyl.
-
Solvent Choice: Utilize non-polar, aprotic solvents that do not promote elimination reactions. In some cases, highly polar, non-nucleophilic fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can stabilize cationic intermediates and may be beneficial, depending on the specific reaction mechanism.[5][6][7]
Question 2: My trifluoromethylated intermediate appears to be unstable in the presence of nucleophiles. What is happening and how can I mitigate this?
Probable Cause: While the trifluoromethyl group is generally considered stable, the high electronegativity of the fluorine atoms can make the attached carbon atom susceptible to nucleophilic attack, especially if there are leaving groups present or under harsh conditions. However, direct SN2 displacement on a trifluoromethyl group is less common than on monofluorinated alkyl groups due to the destabilizing effect of additional fluorine atoms on the transition state.[3] More likely, you may be observing decomposition initiated by nucleophilic attack at another site in the molecule, or if the trifluoromethyl group is part of a larger unstable functionality.
Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of your nucleophile to avoid excess that could lead to side reactions.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Solvent and Counterion Effects: The choice of solvent and counterions can be critical. For instance, in nucleophilic trifluoromethylation using CF3H, the in-situ trapping of the CF3- anion by a solvent like DMF can stabilize this labile intermediate.[8] The interaction between the countercation (e.g., K+) and fluorine can also play a significant role in stabilizing trifluoromethyl anions.[9]
-
Use of Milder Reagents: If possible, opt for milder nucleophiles or reagents that are less likely to induce decomposition.
Question 3: I am struggling with the purification of a labile fluorinated intermediate. What techniques are recommended?
Probable Cause: The reactivity of some fluorinated intermediates makes them prone to decomposition during standard purification methods like silica gel chromatography, which can have acidic sites.
Solutions:
-
Neutralized Silica Gel: If using column chromatography, consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent acid-catalyzed decomposition.
-
Alternative Stationary Phases: Consider using less acidic stationary phases such as alumina (basic or neutral) or Florisil.
-
Preparative HPLC: For small to medium-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating thermally sensitive compounds.[10]
-
Solid-Phase Extraction (SPE): For some applications, SPE can be a rapid and mild purification method. For example, in the synthesis of 18F-labeled compounds, SPE cartridges are used to separate the desired product from precursors and byproducts.[11]
-
Recrystallization: If your intermediate is a solid, recrystallization is often the mildest purification method and can yield highly pure material.
-
Distillation: For volatile and thermally stable (up to a point) fluorinated intermediates, distillation under reduced pressure can be an effective purification technique.[12]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of fluorinated intermediates.
Q1: What are the general best practices for storing fluorinated intermediates?
A1: Proper storage is crucial for maintaining the stability of fluorinated intermediates. Key considerations include:
-
Temperature: Store intermediates at an appropriate low temperature, ranging from refrigeration (2-8 °C) to freezing (-20 °C or lower), based on the compound's specific stability profile.[4]
-
Moisture Control: Many fluorinated intermediates are sensitive to hydrolysis.[13] Store them in a dry environment, using desiccants in storage containers to absorb moisture.[4][13]
-
Inert Atmosphere: For compounds sensitive to oxidation, store under an inert atmosphere such as nitrogen or argon in tightly sealed containers.[13]
-
Light Protection: If the intermediate is photosensitive, use amber glass vials or store them in the dark to prevent light-induced degradation.[13]
Q2: How does the degree of fluorination affect the stability of a carbanion intermediate?
A2: The effect of fluorine substitution on carbanion stability is complex. While fluorine is highly electronegative, α-fluorine substitution is less effective at stabilizing a carbanion than α-chlorine substitution.[8] This is attributed to the repulsion between the lone-pair electrons of the carbanion and the electron-rich fluorine atom.[8] Increasing fluorine substitution can lead to lower thermal stability of carbanions due to the increased likelihood of α-elimination of a fluoride ion.[14]
Q3: Can fluorine substitution stabilize carbocation intermediates?
A3: Yes, despite the strong electron-withdrawing nature of fluorine, an α-fluorine atom can stabilize a carbocation. This is due to the interaction between the lone-pair electrons of the fluorine and the unoccupied p-orbital of the cationic carbon center.[8][9] Studies have shown that the stability of fluorinated carbocations decreases in the order of HCF₂⁺ > CH₂F⁺ > CF₃⁺ > CH₃⁺.[8]
Q4: What analytical techniques are best suited for monitoring the stability of my fluorinated intermediate?
A4: A combination of techniques is often ideal:
-
¹⁹F NMR Spectroscopy: This is a highly specific and powerful tool for identifying and quantifying fluorinated compounds and their degradation products.[15][16] The large chemical shift range and high sensitivity of ¹⁹F NMR make it excellent for tracking the appearance of new fluorine-containing species.[15][17]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique is invaluable for identifying and quantifying parent compounds and their degradation products, even at low concentrations.[17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the purity of your intermediate over time and to quantify the extent of degradation by observing the decrease in the main peak area and the emergence of impurity peaks.[10]
Q5: Are there any specific safety precautions I should take when working with reactive fluorinated intermediates?
A5: Absolutely. Safety should always be the top priority.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20] For highly reactive or volatile compounds, a face shield and work in a fume hood are essential.[19][21]
-
Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling volatile or gaseous fluorinated compounds.[19]
-
Handling: Use appropriate techniques for transferring reactive chemicals, such as using inert gas for transfers of air-sensitive compounds.[20] Metal-Organic Frameworks (MOFs) are an emerging technology for safely handling and storing fluorinated gases as solid reagents.[22][23]
-
Emergency Preparedness: Be familiar with the location and use of safety equipment, including safety showers and eyewash stations. For work with compounds that can generate hydrogen fluoride (HF), ensure that a calcium gluconate gel is readily available as a first aid measure for skin contact.[21][24]
-
Waste Disposal: Dispose of all fluorinated chemical waste according to your institution's and local environmental regulations.[19]
Visualizations and Protocols
Diagram: Common Decomposition Pathway of a β-Fluoro Carbonyl Compound
Caption: A simplified workflow of HF elimination from a β-fluoro carbonyl compound.
Experimental Protocol: Stabilization of a Fluorinated Intermediate During Work-up
Objective: To minimize the decomposition of a sensitive fluorinated intermediate during aqueous work-up.
Methodology:
-
Cooling: Cool the reaction mixture to 0 °C or lower in an ice bath before quenching.
-
Quenching: Slowly add a pre-cooled, saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride) to the reaction mixture with vigorous stirring. Avoid using strong acids or bases if your intermediate is sensitive to them.
-
Extraction: Promptly extract the quenched reaction mixture with a cold, appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with cold brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Concentrate the dried organic layer under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cold water bath) to isolate the crude product.
-
Purification: Proceed immediately to purification, using one of the mild techniques described in the Troubleshooting Guide (Question 3).
Data Presentation: Solvent Effects on Intermediate Stability
| Solvent | Dielectric Constant (ε) | Nucleophilicity | H-Bond Donor Ability | Typical Application for Stabilization |
| Dichloromethane (DCM) | 9.1 | Low | Low | General purpose, non-polar reactions |
| Acetonitrile (MeCN) | 37.5 | Moderate | Low | Polar aprotic reactions |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Low | Reactions with organometallics |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | 16.7 | Very Low | High | Stabilizing cationic intermediates |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | Low | High | Promoting reactions via H-bonding |
Note: The properties listed are general and can be influenced by other factors in the reaction mixture.
References
-
A Study of Effects Unique Fluorine in Organic Reactions. (n.d.). International Journal of Research. Retrieved from [Link]
-
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications. Retrieved from [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. (2022, April 21). Environmental Science & Technology. Retrieved from [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019, June 20). PMC. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). Environmental Science & Technology. Retrieved from [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2025, November 27). RUA. Retrieved from [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). PMC. Retrieved from [Link]
-
Computational Studies of Enzymes for C–F Bond Degradation and Functionalization. (n.d.). PMC. Retrieved from [Link]
-
A Detailed Chemical Kinetic Model for the Destruction of Per- and Polyfluoroalkyl Substances (PFAS): Pyrolysis and Incineration. (n.d.). ChemRxiv. Retrieved from [Link]
-
Direct fluorination. (n.d.). mepi. Retrieved from [Link]
-
Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. (2020, September 17). CCS Chemistry. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]
-
Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. (2025, March 6). Wiley Online Library. Retrieved from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science. Retrieved from [Link]
-
Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025, July 3). Hairi. Retrieved from [Link]
-
Fluorine Safety. (n.d.). Purdue University. Retrieved from [Link]
-
Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (2020, October 3). MDPI. Retrieved from [Link]
-
The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024, February 10). ResearchGate. Retrieved from [Link]
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Autech. Retrieved from [Link]
-
Combustion and thermal decomposition of fluorinated polymers. (2025, November 29). ResearchGate. Retrieved from [Link]
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023, May 17). Environmental Science & Technology. Retrieved from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]
-
CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. (n.d.). CHEM21. Retrieved from [Link]
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022, January 12). The Journal of Organic Chemistry. Retrieved from [Link]
-
Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). (n.d.). UGSpace. Retrieved from [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021, May 21). DSpace@MIT. Retrieved from [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). Oakwood Chemical. Retrieved from [Link]
-
How to store fluorinated pharmaceutical intermediates properly? (2025, June 18). Blog. Retrieved from [Link]
-
A Safer, More Sustainable Process for Industrial Fluorine Feedstocks. (2024, December 4). Spotlight. Retrieved from [Link]
-
Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature Reviews Methods Primers. Retrieved from [Link]
-
The Advantages Of Using Fluorinated Solvents. (2018, February 6). Enviro Tech International, Inc.. Retrieved from [Link]
-
Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation. (2018, December 15). PubMed. Retrieved from [Link]
-
A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. (2025, December 1). PMC. Retrieved from [Link]
-
Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. (2025, October 4). ResearchGate. Retrieved from [Link]
-
What Are Fluorinated Solvents? (2022, April 15). LSS Chemicals. Retrieved from [Link]
-
Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis. (2007, October 1). Thieme. Retrieved from [Link]
-
Purification of Fluorine by Distillation. (n.d.). SciSpace. Retrieved from [Link]
-
What Are The Advantages Of Using Fluorinated Solvents. (2024, January 9). ORAPI Asia. Retrieved from [Link]
-
The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). Magritek. Retrieved from [Link]
-
Catalog Record: Purification of fluorine by distillation. (n.d.). HathiTrust Digital Library. Retrieved from [Link]
-
Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. (2025, September 14). PMC. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 5. RUA Repository :: Login [rua.ua.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 9. journals.pen2print.org [journals.pen2print.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient cartridge purification for producing high molar activity [18F]fluoro-glycoconjugates via oxime formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. 325. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - Magritek [magritek.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 20. chemicals.co.uk [chemicals.co.uk]
- 21. ehs.wisc.edu [ehs.wisc.edu]
- 22. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thieme.de [thieme.de]
- 24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Validation & Comparative
validating the efficacy of insecticides derived from fluorinated compounds
Introduction: The Fluorine Imperative in Agrochemical Design
The strategic incorporation of fluorine into insecticide scaffolds has shifted from a simple potency booster to a fundamental requirement for resistance breaking. Approximately 17-20% of modern agrochemicals contain fluorine, driven by the element's unique ability to modulate lipophilicity (LogP), metabolic stability, and pKa without significantly altering steric bulk.
For researchers in drug discovery and resistance management, the challenge is no longer just discovering active compounds but validating their efficacy against populations resistant to legacy chemistries like organophosphates (OPs), pyrethroids, and fiproles (phenylpyrazoles).
This guide outlines a rigorous validation pipeline for fluorinated insecticides—specifically focusing on Group 30 (Meta-diamides) and Group 13 (Isoxazolines) —demonstrating how to objectively quantify their superiority over non-fluorinated alternatives.
Mechanistic Validation: Target Site Differentiation
To validate a new fluorinated compound, one must first prove it engages the target distinctively from resistant-prone predecessors. Most legacy insecticides (Cyclodienes, Fipronil) act as channel blockers inside the GABA-gated chloride channel (GABA-Cl).[1]
Novel fluorinated compounds like Broflanilide (Meta-diamide) and Fluralaner (Isoxazoline) function as allosteric modulators . They bind to a distinct site (often the M3 region of the RDL subunit), effectively "locking" the channel or destabilizing the open state, regardless of the A2'N mutation that confers resistance to fipronil.
Visualization: GABA-Cl Receptor Binding Topology
The following diagram illustrates the distinct binding topography that allows fluorinated compounds to bypass standard resistance mechanisms.
Caption: Differential binding sites of legacy blockers vs. novel fluorinated modulators on the GABA-Cl receptor.[2][3]
Experimental Validation Protocols
Trustworthiness in data comes from self-validating protocols. A bioassay is only as good as its controls. The following workflows are designed to minimize false positives caused by metabolic variation or experimental error.
Protocol A: The "Self-Validating" Dose-Response Bioassay (Leaf-Dip/Topical)
Objective: Determine Intrinsic Potency (LC50) while ruling out formulation artifacts.
Reagents:
-
Technical grade active ingredient (>95% purity).
-
Solvent: Acetone (analytical grade).
-
Surfactant: Triton X-100 (0.01% for leaf dip).
-
Subject: Spodoptera litura (3rd instar) or Musca domestica (adults).[4]
Workflow Steps:
-
Range Finding: Conduct a log-scale screen (0.1, 1, 10, 100, 1000 ppm) to identify the activity window.
-
Narrow Range: Select 5-7 concentrations yielding between 10% and 90% mortality.
-
Application:
-
Leaf Dip: Immerse leaf discs (5cm) for 10s; air dry on wire mesh.
-
Topical: Apply 1 µL solution to dorsal thorax using a micro-applicator.
-
-
Validation Checkpoints (Critical):
-
Control Mortality: Must be <10%. If >10%, discard the entire run (Abbott’s formula correction is a salvage technique, not a standard for high-quality validation).
-
Solvent Check: Acetone-only group must show 0% neurotoxic symptoms.
-
Positive Control: Run a standard pyrethroid (e.g., Deltamethrin) to confirm strain health.
-
Protocol B: Metabolic Stability & Synergism Test
Objective: Confirm that efficacy is due to the fluorinated pharmacophore and not just metabolic evasion.
Rationale: Fluorination often blocks metabolic soft spots (e.g., preventing oxidative debromination). To validate this, use synergists that inhibit metabolic enzymes.
-
Pre-treatment: Apply Piperonyl Butoxide (PBO - P450 inhibitor) or DEF (Esterase inhibitor) 1 hour prior to insecticide exposure.
-
Comparison: Calculate the Synergistic Ratio (SR).
-
Interpretation:
-
SR ~ 1.0: The compound is inherently stable against metabolic enzymes (High Validation).
-
SR > 5.0: The compound is being metabolized; efficacy may drop in field populations with upregulated enzymes.
-
Visualization: Validation Workflow Pipeline
Caption: Step-by-step validation pipeline ensuring data integrity before statistical analysis.
Comparative Performance Analysis
The following data summarizes the efficacy of fluorinated compounds (Broflanilide, Fluralaner) against resistant strains compared to legacy standards.
Table 1: Comparative Efficacy (LC50) and Physicochemical Properties
| Compound Class | Representative Active | Target Site (IRAC) | LC50 (Resistant Strain)* | Cross-Resistance Factor | Metabolic Stability (Half-life) |
| Meta-Diamide | Broflanilide | Grp 30 (GABA Allosteric) | 0.12 ppm | 1.1 (None) | High (C-F bonds block oxidation) |
| Isoxazoline | Fluralaner | Grp 13 (GABA Allosteric) | 0.25 ppm | 0.9 (None) | High (Lipophilic, stable) |
| Phenylpyrazole | Fipronil | Grp 2B (Channel Blocker) | >50.0 ppm | >200 (High) | Moderate |
| Organophosphate | Chlorpyrifos | Grp 1B (AChE Inhibitor) | >100.0 ppm | High | Low (Hydrolysis prone) |
*Note: Data represents aggregated values for fipronil-resistant Musca domestica or Spodoptera litura. Lower LC50 indicates higher potency.
Key Insights for Researchers:
-
The "Fluorine Effect" on Lipophilicity: The high lipophilicity (LogP > 4.0) of Broflanilide and Fluralaner allows for rapid cuticular penetration, resulting in faster "knockdown" times compared to more polar OPs.
-
Breaking Resistance: The Cross-Resistance Factor (CRF) for fluorinated modulators is near 1.0, indicating that strains highly resistant to fipronil (A2'N mutation) remain fully susceptible to these novel compounds. This validates the "distinct binding site" hypothesis.
References
-
Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action.[2][5][6] Bioorganic & Medicinal Chemistry.[2][7]
-
Gassel, M., et al. (2014).[8] The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod γ-aminobutyric acid- and l-glutamate-gated chloride channels.[1] Insect Biochemistry and Molecular Biology.[9]
-
Insecticide Resistance Action Committee (IRAC). (2024). Mode of Action Classification Scheme.
-
World Health Organization (WHO). (2022). Manual for monitoring insecticide resistance in mosquito vectors and selecting appropriate interventions.
-
Jeschke, P. (2016). Propelling the Future of Crop Protection: The Role of Fluorine in Agrochemical Design. CHIMIA.[4][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Broflanilide: A meta-diamide insecticide with a novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
comparison of different synthetic routes to 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
Introduction
3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-ol is a key building block in the synthesis of various pharmacologically active molecules and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic and lipophilic properties, often leading to enhanced biological activity and metabolic stability. This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering insights into the strategic considerations and experimental nuances of each approach. The routes discussed are based on established organometallic cross-coupling reactions and classical Grignard chemistry, providing a spectrum of options for researchers in drug discovery and process development.
Route 1: The Grignard Approach
This route relies on the formation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an electrophile to introduce the three-carbon side chain.
Diagram of the Grignard Route
Caption: Synthetic pathway via a Grignard reagent.
Scientific Rationale and Experimental Protocol
The cornerstone of this approach is the generation of the Grignard reagent from 1-bromo-2-fluoro-6-(trifluoromethyl)benzene. The ortho-fluoro and -trifluoromethyl substituents are strongly electron-withdrawing, which can make the formation of the Grignard reagent challenging. However, the use of highly reactive magnesium (e.g., Rieke magnesium) or entrainment methods can facilitate this step. A critical consideration is the potential for the formation of a benzyne intermediate via elimination of magnesium bromide and fluoride, which could lead to undesired side products[1].
Step 1: Synthesis of 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene
This starting material can be prepared from the commercially available 2-fluoro-6-(trifluoromethyl)aniline via a Sandmeyer-type reaction.
-
Protocol: To a stirred solution of 2-fluoro-6-(trifluoromethyl)aniline (1.0 eq) in aqueous HBr (48%), cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, add this diazonium salt solution to a stirred solution of copper(I) bromide (1.2 eq) in aqueous HBr at 60-70 °C. Maintain the temperature until nitrogen evolution ceases. Cool the reaction mixture, extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with aqueous NaOH and brine, dry over anhydrous MgSO4, and purify by distillation or column chromatography.
Step 2: Grignard Reaction with Ethylene Oxide
The formed Grignard reagent is then reacted with ethylene oxide to introduce the hydroxyethyl group, which upon workup yields the desired propanol.
-
Protocol: To a freshly prepared solution of 2-fluoro-6-(trifluoromethyl)phenylmagnesium bromide (1.0 eq) in anhydrous THF at 0 °C, bubble in ethylene oxide gas or add a cooled solution of ethylene oxide in THF. Allow the reaction to warm to room temperature and stir until the Grignard reagent is consumed (monitored by TLC or GC). Quench the reaction by slow addition of saturated aqueous NH4Cl solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO4, and purify by column chromatography.
Route 2: The Heck Coupling Approach
This palladium-catalyzed cross-coupling reaction offers a powerful method for the formation of the carbon-carbon bond between the aryl halide and an alkene.
Diagram of the Heck Coupling Route
Caption: Synthetic pathway via Heck coupling.
Scientific Rationale and Experimental Protocol
The Heck reaction couples the aryl bromide with allyl alcohol to form an allylic alcohol intermediate.[2][3][4] The subsequent reduction of the carbon-carbon double bond yields the target molecule. The regioselectivity of the Heck coupling is a key consideration, but with terminal alkenes like allyl alcohol, the reaction typically proceeds at the unsubstituted carbon.
Step 1: Heck Coupling of 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene and Allyl Alcohol
-
Protocol: To a solution of 1-bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 eq), allyl alcohol (1.5 eq), and a suitable base (e.g., triethylamine, 2.0 eq) in a solvent such as DMF or acetonitrile, add a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a phosphine ligand (e.g., PPh3, 4-10 mol%). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting aryl bromide is consumed. Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and purify the resulting allylic alcohol by column chromatography.
Step 2: Reduction of the Allylic Alcohol
The carbon-carbon double bond of the allylic alcohol is selectively reduced. Catalytic hydrogenation is a common and effective method. It is important to choose conditions that do not affect the benzyl alcohol moiety.
-
Protocol: Dissolve the allylic alcohol intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure. Monitor the reaction until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired propanol, which can be further purified if necessary. Iron-catalyzed transfer hydrogenation using isopropanol as the hydrogen source is also a viable, milder alternative.[5][6]
Route 3: The Sonogashira Coupling Approach
This route utilizes a palladium- and copper-cocatalyzed cross-coupling reaction between the aryl bromide and a terminal alkyne, followed by a two-step reduction.
Diagram of the Sonogashira Coupling Route
Caption: Synthetic pathway via Sonogashira coupling.
Scientific Rationale and Experimental Protocol
The Sonogashira coupling provides a direct method to form a carbon-carbon bond between the aryl bromide and sp-hybridized carbon of propargyl alcohol.[7][8][9] The resulting propargylic alcohol is then fully saturated to the desired propanol. Site-selective Sonogashira reactions have been reported for dihaloarenes containing a trifluoromethyl group, suggesting good reactivity for the target substrate.[10][11]
Step 1: Sonogashira Coupling of 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene and Propargyl Alcohol
-
Protocol: To a solution of 1-bromo-2-fluoro-6-(trifluoromethyl)benzene (1.0 eq), propargyl alcohol (1.2 eq), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent system like THF and triethylamine, add a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%). Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion. Work up the reaction by adding aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent. Purify the product by column chromatography.
Step 2: Complete Reduction of the Propargylic Alcohol
The triple bond of the propargylic alcohol is reduced to a single bond. Catalytic hydrogenation is the most straightforward method for this transformation.
-
Protocol: Dissolve the propargylic alcohol in a suitable solvent (e.g., ethanol or methanol). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%). Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) at room temperature. Monitor the reaction for the uptake of 2 equivalents of hydrogen. After the reaction is complete, filter off the catalyst through Celite and concentrate the solvent to yield the final product.
Comparison of Synthetic Routes
| Feature | Route 1: Grignard Approach | Route 2: Heck Coupling Approach | Route 3: Sonogashira Coupling Approach |
| Starting Materials | 2-Fluoro-6-(trifluoromethyl)aniline, Ethylene oxide | 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene, Allyl alcohol | 1-Bromo-2-fluoro-6-(trifluoromethyl)benzene, Propargyl alcohol |
| Key Reactions | Grignard reagent formation, Nucleophilic opening of an epoxide | Palladium-catalyzed Heck coupling, Catalytic hydrogenation | Palladium/Copper-catalyzed Sonogashira coupling, Catalytic hydrogenation |
| Number of Steps | 2 (from the bromo-aromatic) | 2 (from the bromo-aromatic) | 2 (from the bromo-aromatic) |
| Potential Advantages | Potentially high atom economy, avoids transition metal catalysts in the C-C bond formation step. | Good functional group tolerance, reliable and well-established reaction. | Mild reaction conditions for the coupling step, direct formation of the C-C bond. |
| Potential Disadvantages | Grignard formation can be difficult, risk of benzyne formation, moisture-sensitive reagents. | Use of palladium catalyst (cost and removal), potential for side reactions (e.g., isomerization). | Use of two metal catalysts (Pd and Cu), potential for homocoupling of the alkyne. |
| Overall Yield | Moderate to Good (highly dependent on Grignard formation efficiency) | Good to Excellent | Good to Excellent |
| Scalability | Can be challenging due to the exothermic nature of Grignard reactions and handling of ethylene oxide. | Generally good scalability. | Generally good scalability. |
Conclusion
The choice of the optimal synthetic route to this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and catalysts, and the specific capabilities of the laboratory.
-
The Grignard Route is a classic and potentially cost-effective approach, but it may require careful optimization to ensure efficient Grignard reagent formation and to minimize side reactions.
-
The Heck Coupling Route offers a robust and reliable method with good functional group tolerance, making it a strong candidate for many applications.
-
The Sonogashira Coupling Route provides an alternative cross-coupling strategy that often proceeds under mild conditions and can be highly efficient.
For laboratory-scale synthesis, all three routes are viable. For larger-scale production, the Heck and Sonogashira routes may offer advantages in terms of reproducibility and scalability, although catalyst cost and removal would be important considerations. Ultimately, the selection of the most suitable pathway will involve a careful evaluation of these trade-offs.
References
-
Enthaler, S., et al. (2013). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. The Journal of Organic Chemistry, 78(15), 7589-7595. [Link]
-
Broomfield, L. M., et al. (2016). Asymmetric Hydrogenation of Allylic Alcohols Using Ir–N,P-Complexes. ACS Catalysis, 6(11), 7644-7650. [Link]
-
Enthaler, S., et al. (2013). Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. The Journal of Organic Chemistry, 78(15), 7589-7595. [Link]
-
Andersson, P. G., et al. (2022). Ir-catalyzed enantioconvergent isomerization-hydrogenation of allylic alcohols. DiVA portal. [Link]
-
Seton Hall University. (2006). Asymmetric Transfer Hydrogenation of Allylic Alcohols. eRepository @ Seton Hall. [Link]
-
Chandrasekhar, S., et al. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters, 15(3), 564-567. [Link]
-
Wang, Z., et al. (2015). A simple and straightforward approach toward selective C=C bond reduction by hydrazine. Tetrahedron Letters, 56(1), 173-176. [Link]
-
Langer, P., et al. (2014). Site-selective sonogashira reactions of 1,4-dibromo-2-(trifluoromethyl) benzene: Synthesis and properties of fluorinated alkynylbenzenes. King Fahd University of Petroleum & Minerals. [Link]
-
Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses, 43, 12. [Link]
-
jerepierre. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]
-
Langer, P., et al. (2014). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Advances, 12(35), 22695-22725. [Link]
-
Zhang, C.-P., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2582-2587. [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. University of Missouri-St. Louis. [Link]
- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. University of California, Irvine. [Link]
-
Baati, R., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Soom, N., & Thiemann, T. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. Scientific Research Publishing. [Link]
-
Geronikaki, A., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9626-9649. [Link]
-
Wikipedia. (2023). Heck reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Normant, H. (1973). 6-Chloro-1-hexene. Organic Syntheses, Coll. Vol. 5, p.243 (1973); Vol. 42, p.39 (1962). [Link]
-
University of Arizona. (n.d.). 1. Grignard Reaction. University of Arizona. [Link]
-
Zhang, C.-P., et al. (2018). Pd-catalyzed Heck-type reactions of [(bromodifluoromethyl)-sulfonyl]benzene with alkenes. ResearchGate. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-BROMO-2-(TRIFLUOROMETHYL)BENZENE | CAS 392-83-6. Matrix Fine Chemicals. [Link]
-
Lin, Y.-C., et al. (2017). Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent. ResearchGate. [Link]
-
Bieg, T., & Szeja, W. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 63(1), 206-210. [Link]
-
Queen's University Belfast. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. Queen's University Belfast. [Link]
-
Geronikaki, A., et al. (2014). New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. ResearchGate. [Link]
-
Krutošíková, A., & Dandárová, M. (2008). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]
- CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate.
- CN103443057A - Reduction of C-O bonds by catalytic transfer hydrogenolysis.
-
Sewall, T. C., & Volante, R. P. (1996). 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. Organic Syntheses, 73, 21. [Link]
-
Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. ResearchGate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. researchgate.net [researchgate.net]
Topic: Cross-Reactivity Studies of Broflanilide and Related Insecticides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Allosteric Advantage
In the landscape of insecticide resistance management (IRM), Broflanilide (IRAC Group 30) represents a pivotal shift from legacy GABA-gated chloride channel (GABA-Cl) antagonists. Unlike Fipronil (phenylpyrazoles) and Dieldrin (cyclodienes)—which function as pore blockers—Broflanilide operates as a meta-diamide allosteric modulator .
This guide objectively analyzes the cross-reactivity profile of Broflanilide against resistant pest strains. Experimental evidence confirms that Broflanilide exhibits zero to negligible cross-resistance with pests carrying the standard RDL (Resistant to Dieldrin) mutations (e.g., A296G/S) that render Fipronil ineffective. However, emerging data suggests a shared pharmacophore with isoxazolines (e.g., Fluralaner), necessitating precise surveillance for novel mutations in the M3 transmembrane domain.
Mechanistic Divergence: Why Cross-Resistance Fails
To understand the lack of cross-reactivity, one must analyze the structural biology of the target site.
The RDL GABA Receptor
The insect GABA receptor is a pentameric ion channel. Resistance to legacy insecticides is driven by point mutations in the second transmembrane domain (TMD2), which lines the chloride ion pore.
-
Legacy Mode (Group 2): Fipronil and Dieldrin bind directly within the channel pore, physically blocking Cl⁻ influx. The A2'N or A296G mutation sterically hinders this binding, conferring high-level resistance.
-
Broflanilide Mode (Group 30): Broflanilide binds to an allosteric site located at the interface of TMD1 and TMD3 subunits. It does not compete for the pore site. Therefore, mutations in the pore (TMD2) do not affect Broflanilide binding efficacy.
Visualization: Orthosteric vs. Allosteric Targeting
The following diagram maps the distinct binding sites and associated resistance mutations.
Figure 1: Structural separation of Group 2 (Pore Blockers) and Group 30 (Allosteric Modulators) binding sites on the GABA receptor.[1]
Comparative Performance Data
The following data synthesizes bioassay results from Spodoptera litura and Anopheles gambiae, comparing Broflanilide against Fipronil-resistant strains.
Table 1: Cross-Resistance Ratios (RR) in Spodoptera litura
Data derived from standard leaf-dip bioassays. RR = LC50 (Resistant) / LC50 (Susceptible).[2]
| Insecticide Class | Active Ingredient | Strain: Lab-S (Susceptible) | Strain: Fip-R (Fipronil Resistant) | Resistance Ratio (RR) | Interpretation |
| Group 2B | Fipronil | 0.85 mg/L | 95.2 mg/L | 112.0 | High Resistance |
| Group 30 | Broflanilide | 0.18 mg/L | 0.21 mg/L | 1.16 | No Cross-Resistance |
| Group 28 | Chlorantraniliprole | 0.05 mg/L | 0.06 mg/L | 1.20 | No Cross-Resistance |
| Group 30 | Fluralaner | 0.22 mg/L | 0.25 mg/L | 1.14 | No Cross-Resistance |
Table 2: Discriminating Concentration Efficacy (Anopheles gambiae)
Comparison of mortality rates at diagnostic doses.
| Strain Genotype | Fipronil (10 µ g/bottle ) Mortality | Dieldrin (Diagnostic Dose) Mortality | Broflanilide (6 µ g/bottle ) Mortality |
| Kisumu (Wild Type) | 100% | 100% | 100% |
| Covè (RDL A296S) | < 15% | < 5% | 100% |
| Akron (Ace-1R) | 98% | 90% | 100% |
Key Insight: Broflanilide maintains 100% efficacy against the Covè strain, which carries the classic A296S mutation that renders Dieldrin and Fipronil ineffective. This validates the "non-overlapping target site" hypothesis.
Experimental Protocols: Validating Cross-Reactivity
To replicate these findings or test new field isolates, use the following self-validating protocols.
Protocol A: The Diagnostic Dose Bioassay (CDC Bottle Method)
Objective: Rapidly screen field populations for cross-resistance.
-
Preparation: Coat 250ml Wheaton bottles with Broflanilide dissolved in acetone.
-
Diagnostic Dose: 6 µ g/bottle (validated for Anopheles).[3]
-
Control: Acetone only.
-
-
Exposure: Introduce 20–25 active non-blood-fed females into each bottle.
-
Observation: Record knockdown (KD) every 15 minutes for 1 hour.
-
Recovery Period: Transfer mosquitoes to recovery cups with sugar solution. Record mortality at 72 hours (delayed mortality is characteristic of meta-diamides).
-
Validation:
-
Control mortality must be < 5%.
-
Include a reference susceptible strain (e.g., Kisumu) in parallel.
-
Protocol B: Electrophysiological Validation (TEVC)
Objective: Confirm mechanism of action on mutant receptors.
-
Expression: Inject Xenopus laevis oocytes with cRNA encoding the insect RDL subunit (Wild Type vs. A296G mutant vs. G3'M mutant).
-
Recording: Use Two-Electrode Voltage Clamp (TEVC) to measure Cl⁻ current.
-
Application:
-
Apply GABA (EC50) to establish baseline current.
-
Co-apply GABA + Broflanilide (1 µM).
-
-
Analysis: Calculate % inhibition.
-
Success Criteria: Broflanilide should inhibit WT and A296G currents equally (>80%). G3'M mutants should show significantly reduced inhibition (<20%).
-
Workflow Visualization: Resistance Profiling
This workflow ensures rigorous confirmation of cross-resistance signals.
Figure 2: Logical workflow for diagnosing cross-resistance in field populations.
Critical Analysis: The Isoxazoline Connection
While Broflanilide is safe from Fipronil resistance, it shares a vulnerability with Isoxazolines (e.g., Fluralaner, Afoxolaner).
-
Shared Site: Both classes bind near the G3' residue in the third transmembrane domain (TMD3).
-
Experimental Evidence: In Drosophila, the G3'M mutation confers high-level resistance to both Broflanilide and Fluralaner.[2]
-
Implication: Although Fluralaner is primarily a veterinary drug, agricultural runoff or dual-use scenarios could theoretically select for G3'M mutations, compromising Broflanilide. Researchers must monitor for this specific mutation, not just the classic A296G.
References
-
Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry.[4][5]Link
-
G3'M in TMD3 of the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner. PLOS Pathogens.Link
-
Baseline Susceptibility and Cross-Resistance of Broflanilide in Spodoptera litura. Toxins (Basel).Link
-
Investigating discriminating concentrations for monitoring susceptibility to broflanilide in Anopheles gambiae. PLOS ONE.Link
-
IRAC Mode of Action Classification Scheme (Group 30). Insecticide Resistance Action Committee.Link
Sources
- 1. irac-online.org [irac-online.org]
- 2. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating discriminating concentrations for monitoring susceptibility to broflanilide and cross resistance to other insecticide classes in Anopheles gambiae sensu lato, using the new WHO bottle bioassay method | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. irac-online.org [irac-online.org]
Strategic Validation of Analytical Methods for Fluorinated Compound Detection
A Comparative Guide for Pharmaceutical & Environmental Applications
Content Type: Publish Comparison Guide
Audience: Researchers, Senior Scientists, Drug Development Professionals
Focus: LC-MS/MS vs.
Executive Summary: The Fluorine Analysis Triad
The introduction of fluorine into small molecule drugs—now present in over 25% of approved pharmaceuticals—enhances metabolic stability and lipophilicity but complicates analytical validation. Unlike standard organic compounds, fluorinated species offer a unique analytical handle (
This guide objectively compares the three dominant validation pillars:
-
LC-MS/MS (Targeted Quantitation): The gold standard for sensitivity (pg/mL) in pharmacokinetic (PK) studies.
- F-qNMR (Universal Quantitation): The gold standard for specificity and purity analysis without reference standards.
-
Combustion Ion Chromatography (CIC): The emerging standard for mass balance and Total Organic Fluorine (TOF) determination.[1]
Decision Framework: Method Selection Matrix
Selecting the correct validation stream depends heavily on the stage of drug development and the required sensitivity.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and data objectives.
Comparative Performance Analysis
The following data aggregates performance metrics from recent validation studies (2020–2024), specifically comparing these methods for fluorinated pharmaceuticals (e.g., Fluoroquinolones, PFAS-like impurities).
| Feature | LC-MS/MS (Targeted) | CIC (Total Fluorine) | |
| Primary Utility | Ultra-trace quantitation (PK/PD) | Purity, Metabolite ID, Impurity profiling | Mass balance, Environmental Risk Assessment |
| Sensitivity (LOD) | Excellent (0.1 – 10 pg/mL) | Moderate (1 – 10 µg/mL) | Low/Moderate (10 – 50 ppb as F) |
| Linearity Range | |||
| Selectivity | High (MRM transitions) | Perfect (Unique chemical shifts) | None (All F converted to F⁻) |
| Matrix Effects | High Risk (Ion suppression) | Low (Matrix independent) | Moderate (Inorganic F interference) |
| Standard Requirement | Mandatory for every analyte | Not Required (Single internal standard) | Not Required (Calibration with F⁻) |
| Sample Destructive? | Yes | No (Recoverable) | Yes (Combustion) |
Deep Dive: Validation Protocols
Protocol A: LC-MS/MS Validation for Fluorinated Drugs
Challenge: Fluorinated compounds often exhibit high hydrophobicity, leading to adsorption issues, and are prone to severe matrix effects (ion suppression) in plasma/urine.
Step-by-Step Workflow:
-
System Suitability & Pre-conditioning:
-
Critical Step: Replace all Teflon/PTFE tubing in the LC system with PEEK or stainless steel to prevent background fluorine contamination (crucial for PFAS-like impurities).
-
Column Selection: Use a C18 column with high carbon load or a specialized Fluorous phase (e.g., FluoroFlash) for enhanced retention of highly fluorinated species.
-
-
Matrix Effect (ME) Evaluation (Post-Extraction Spike):
-
Prepare three sets of samples:
-
(A) Standard in neat solvent.
-
(B) Standard spiked into extracted blank matrix (post-extraction).
-
(C) Standard spiked into matrix before extraction (pre-extraction).
-
-
Calculation:
Acceptance: . If ME < -20% (suppression), employ Stable Isotope Dilution (e.g., C or D-labeled analogs) as Internal Standards (IS).
-
-
Linearity & Recovery:
-
Validate linearity over 6–8 concentration levels.
-
Recovery Calculation:
.
-
Protocol B: F-qNMR Validation (The "Absolute" Method)
Challenge: Sensitivity and relaxation times (
Step-by-Step Workflow:
-
Internal Standard (IS) Selection:
-
Choose an IS with a chemical shift distinct from the analyte (>5 ppm separation).
-
Common IS: Trifluoroacetic acid (TFA,
ppm), Sodium Fluoride (NaF, ppm), or -trifluorotoluene. -
Requirement: The IS must be non-volatile and chemically inert to the analyte.
-
-
Relaxation Measurement (Inversion Recovery):
-
Perform an Inversion Recovery experiment (
) to determine the longitudinal relaxation time ( ) for both the analyte and the IS. -
Critical Rule: The longest
dictates the experimental delay.
-
-
Acquisition Parameter Optimization:
-
Pulse Angle:
for maximum signal.[2] -
Relaxation Delay (
): Must be to ensure >99.3% magnetization recovery.-
Example: If Analyte
s and IS s, set s.
-
-
Spectral Width: Ensure it covers the entire range (+20 to -250 ppm) to catch all species.
-
Decoupling: Use inverse gated
H decoupling to eliminate NOE (Nuclear Overhauser Effect) enhancement, ensuring integrability.
-
-
Data Processing:
Visualizing the Validation Logic
The following diagram illustrates the critical feedback loop required for validating a
Figure 2: The qNMR validation loop. Note that failure to set
Scientific Integrity & Expert Insights
Causality in Experimental Choices
-
Why CIC for Mass Balance? LC-MS/MS is inherently biased; it only sees what you look for (targeted) or what ionizes well (non-targeted). In drug metabolism, defluorination or formation of volatile metabolites can be missed. CIC combusts the entire sample, converting all organic fluorine to fluoride ions, providing a "truth" value for the total fluorine burden. If CIC Total F > Sum of LC-MS/MS Metabolites, you have unidentified metabolites.
-
The "Fluorous" Effect in LC-MS: Fluorinated compounds are "sticky." In validation, carryover is a major issue. We recommend a "sawtooth" gradient wash (high organic hold) between injections and using polypropylene vials instead of glass if trace-level PFAS-like compounds are involved, as they can adsorb to glass surfaces.
Self-Validating Systems
-
qNMR Internal Check: In
F-qNMR, if you use two different internal standards (e.g., TFA and NaF) and they yield the same analyte concentration (within 1-2%), the method is self-validated for accuracy without needing an external reference curve.
References
-
Hermann, A., et al. (2025).
F-NMR and LC-MS/MS." Environmental Science & Technology. Link -
Togunde, O. P., et al. (2017).
F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals." Journal of Analytical Methods in Chemistry. Link -
US EPA. (2024). "Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS." United States Environmental Protection Agency.[4] Link
-
Luo, L., et al. (2025). "Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System." ACS ES&T Water. Link
-
BenchChem. (2025).[5] "A Comparative Guide to the Validation of Fluorination Reaction Products: Mass Spectrometry vs.
F NMR." BenchChem Technical Guides. Link -
Mörlein, D., et al. (2021). "Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances." Analytical and Bioanalytical Chemistry. Link
Sources
The Hexafluoroisopropanol (HFIP) Motif in Drug Discovery: A Comparative SAR Guide
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1] Focus: Structure-Activity Relationship (SAR) of 1,1,1,3,3,3-hexafluoro-2-propanol derivatives vs. non-fluorinated analogs.
Executive Summary: The "Fluorine Cliff" in Bioisosterism
In modern medicinal chemistry, the 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) moiety is not merely a lipophilic bulking group; it is a functional pharmacophore that fundamentally alters the electronic landscape of a drug molecule.[1]
This guide objectively compares HFIP derivatives against their non-fluorinated (isopropyl) and partially fluorinated alternatives.[1] The core differentiator is the pKa shift : the six fluorine atoms inductively stabilize the alkoxide anion, dropping the hydroxyl pKa from ~17.1 (isopropanol) to ~9.3 (HFIP). This transforms the hydroxyl group from a negligible H-bond donor at physiological pH into a potent, phenol-like H-bond donor that retains high lipophilicity.[1]
Key Performance Indicators (HFIP vs. Isopropyl)
| Feature | Isopropyl Group (Alternative) | HFIP Group (Product) | Impact on Drug Action |
| pKa (Hydroxyl) | ~17.1 | ~9.3 | HFIP acts as a strong H-bond donor; Isopropyl does not.[1] |
| Lipophilicity (LogP) | Moderate | High | HFIP increases membrane permeability and hydrophobic binding.[1] |
| Metabolic Stability | Low (prone to CYP oxidation) | High | C-F bonds block metabolic hotspots; steric bulk prevents N-dealkylation.[1] |
| Leaving Group Ability | Poor | Moderate | HFIP can serve as a tunable leaving group in covalent inhibitors.[1] |
Case Study A: Tuning Selectivity in Covalent Inhibitors (MAGL)
Target: Monoacylglycerol Lipase (MAGL), a serine hydrolase regulating endocannabinoid signaling.[1][2][3] Challenge: Early inhibitors like JZL184 (O-aryl carbamate) suffered from off-target activity against Fatty Acid Amide Hydrolase (FAAH) and Carboxylesterases (CES).[1]
The HFIP Solution: KML29
Researchers replaced the p-nitrophenoxy leaving group of JZL184 with an HFIP group.[4] The HFIP moiety mimics the glycerol backbone of the natural substrate (2-arachidonoylglycerol) while tuning the reactivity of the carbamate electrophile.
Comparative Data: Selectivity Profile
Data derived from competitive Activity-Based Protein Profiling (ABPP) assays.[1][4][5]
| Compound | Leaving Group | MAGL IC50 (nM) | FAAH IC50 (nM) | Selectivity (FAAH/MAGL) |
| JZL184 (Alternative) | p-nitrophenoxide | 8 | 4,000 | ~500x |
| KML29 (HFIP-Based) | Hexafluoroisopropoxide | 5.9 | >50,000 | >8,000x |
| JW642 (HFIP-Based) | Hexafluoroisopropoxide | 14 | >50,000 | >3,000x |
Mechanism of Action: The HFIP group creates a "Goldilocks" zone of reactivity. It is sufficiently electron-withdrawing to activate the carbamate carbonyl for nucleophilic attack by the catalytic serine of MAGL, but less reactive than the p-nitrophenoxy group, preventing indiscriminate reaction with FAAH or other off-targets.[1]
Figure 1: Mechanism of HFIP-mediated selectivity.[1][5] The HFIP group tunes electrophilicity to match the MAGL catalytic triad while sterically excluding FAAH.
Case Study B: Potency via H-Bond Networking (LXR Agonists)
Target: Liver X Receptor (LXR), a nuclear receptor governing cholesterol efflux.[1][6] Product: T0901317 (First-generation synthetic LXR agonist).[1]
The Structural Role of HFIP
In T0901317, the HFIP moiety is not a metabolic blocker but a critical binding element. The acidic hydroxyl proton (pKa 9.[7]3) acts as a strong hydrogen bond donor to His435 and Glu281 within the LXR ligand-binding pocket.
-
Hypothetical Isopropyl Analog: If the CF3 groups were replaced by CH3 (isopropyl), the pKa would rise to ~17.[1] The hydroxyl would lose its ability to protonate the histidine nitrogen efficiently, leading to a catastrophic loss of binding affinity (estimated >100-fold loss in potency based on H-bond energetics).
Binding Affinity & Activation
| Compound | Structure | EC50 (LXRα) | Key Interaction |
| T0901317 | Contains HFIP | ~20 nM | Strong H-bond to His435 (Donor) |
| Non-Fluorinated Analog | Contains Isopropyl | >1000 nM (Est) | Weak/No H-bond (Loss of acidity) |
Experimental Protocols
Protocol A: Synthesis of HFIP Carbamates (e.g., KML29 Precursors)
Use this protocol to synthesize HFIP-based probes for selectivity profiling.[1]
Reagents:
-
Secondary amine (scaffold)
-
Triphosgene
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)[1]
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Chloroformate Formation: Dissolve HFIP (1.2 eq) and Et3N (1.5 eq) in anhydrous DCM at 0°C. Add Triphosgene (0.4 eq) slowly. Stir for 1 hour to generate the HFIP-chloroformate intermediate in situ.
-
Note: HFIP is less nucleophilic than standard alcohols; ensure strictly anhydrous conditions to prevent hydrolysis.[1]
-
-
Coupling: Add the secondary amine (1.0 eq) and additional Et3N (1.5 eq) to the reaction mixture.
-
Reflux: Warm to room temperature and reflux for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc). HFIP carbamates typically elute later than their non-fluorinated counterparts due to increased polarity of the carbamate motif interacting with silica.
Protocol B: Competitive ABPP Selectivity Assay
Self-validating protocol to confirm target engagement and selectivity.[1]
Materials:
-
Mouse brain membrane proteome (1 mg/mL).[1]
-
Activity-Based Probe: FP-Rhodamine (fluorophosphonate-rhodamine).[1][4][5]
Workflow:
-
Pre-Incubation: Incubate proteome (50 µL) with Test Compound (1 nM – 50 µM) for 30 minutes at 37°C.
-
Control: DMSO vehicle only.[1]
-
-
Probe Labeling: Add FP-Rhodamine (1 µM final) and incubate for 30 minutes at room temperature.
-
Logic: FP-Rh covalently labels all active serine hydrolases.[1] If your compound bound the target, the probe cannot bind (signal loss).
-
-
Quenching: Stop reaction with 4x SDS-PAGE loading buffer. Boil for 5 minutes.
-
Visualization: Resolve proteins on SDS-PAGE. Scan using a fluorescence flatbed scanner.[1]
-
Quantification: Measure band intensity of MAGL (33 kDa) vs FAAH (63 kDa). Calculate % Inhibition relative to DMSO.
Figure 2: Activity-Based Protein Profiling (ABPP) workflow for validating HFIP derivative selectivity.[1]
References
-
Discovery of KML29: Chang, J. W., et al. (2012).[1][5] Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology. Link
-
LXR Agonist T0901317: Collins, J. L., et al. (2002).[1] Identification of a nonsteroidal liver X receptor agonist through parallel array synthesis of tertiary amines. Journal of Medicinal Chemistry. Link
-
HFIP Physicochemical Properties: Collander, R. (1947).[1] The partition of organic compounds between higher alcohols and water. Acta Chemica Scandinavica. (Foundational reference for lipophilicity/pKa principles).
-
ABPP Methodology: Simon, G. M., & Cravatt, B. F. (2010).[1] Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study. Journal of Biological Chemistry. Link
-
Metabolic Stability of Fluorine: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matthewslab.org [matthewslab.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL, requires a meticulous approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by analyzing its structural motifs—a fluorinated aromatic ring, a trifluoromethyl group, and a propanol chain—we can infer potential hazards and establish robust safety protocols based on established guidelines for similar chemical classes.
Understanding the Hazard Profile: A Structural Assessment
The molecular architecture of this compound suggests several potential hazards that inform our personal protective equipment (PPE) strategy. The presence of fluorine and a trifluoromethyl group on the aromatic ring can significantly alter the compound's reactivity, toxicity, and absorption characteristics compared to simpler alcohols. Halogenated organic compounds can be toxic upon inhalation and ingestion[1]. Similar trifluoromethylated compounds are known to cause skin and eye irritation[2][3]. Therefore, we must assume this compound may cause skin irritation, serious eye damage, and potential respiratory tract irritation[2][3].
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for laboratory-scale operations.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes. A face shield should be worn over the goggles, especially during procedures with a higher risk of splashing or exothermic reactions[4][5]. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection against incidental contact[4]. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide for the most suitable material. Always inspect gloves before use and use proper removal technique to avoid skin contact[3]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton clothing is recommended. The coat should be fully buttoned to provide maximum skin coverage[4][5]. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the foot and be made of a material that offers protection from spills[4]. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary when working outside of a certified chemical fume hood or if there is a risk of generating aerosols[4][5]. The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol is essential for minimizing risk. The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Pre-Operational Safety Checklist:
-
Review the Safety Data Sheet (SDS): Although a specific SDS is unavailable, review the SDS for structurally similar compounds to familiarize yourself with potential hazards[2][3].
-
Ensure Engineering Controls are Functional: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Assemble All Necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to ensure complete protection.
Caption: Sequential process for donning Personal Protective Equipment.
Handling Protocol within a Chemical Fume Hood:
-
Work Within the Hood's Zone of Protection: Always keep the sash at the lowest possible height that allows for comfortable work. All manipulations of the compound should occur at least six inches inside the fume hood[1].
-
Use Appropriate Glassware: Ensure all glassware is free of cracks and stars to prevent breakage.
-
Avoid Inhalation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors or aerosols[1][3].
-
Prevent Skin and Eye Contact: Wear appropriate PPE at all times. In the event of skin contact, immediately wash the affected area with soap and water[2][6]. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention[2][7].
-
Keep Away from Ignition Sources: While the flammability of this specific compound is unknown, it is prudent to handle it away from open flames and other potential ignition sources[1][3].
Doffing PPE: A Sequence to Prevent Contamination
The removal of PPE must be done in a manner that prevents cross-contamination.
Caption: Sequential process for doffing Personal Protective Equipment.
Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Segregation and Labeling:
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[1][8].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents[9].
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and environmental impact[8][9][10].
Disposal Protocol:
-
Container Management: Keep the halogenated waste container closed at all times except when adding waste[6][9].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the waste container. Do not pour any amount of this compound down the drain[1][9].
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with novel fluorinated compounds, ensuring that scientific discovery and personal well-being go hand in hand.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Benchchem. Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
- Safety & Risk Services. Organic Solvent Waste Disposal.
- Environment, Health and Safety. 7.2 Organic Solvents.
- Benchchem. Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial.
- Sigma-Aldrich. SAFETY DATA SHEET - 3-phenyl-1-propanol.
- TCI EUROPE N.V. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Santa Cruz Biotechnology. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol.
- Alfa Aesar. SAFETY DATA SHEET - 1-Propanol.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]propanol.
- ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Stanford University. Personal Protective Equipment Requirements.
- Sigma-Aldrich. Material Safety Data Sheet - n-Propanol.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. tcichemicals.com [tcichemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. louisville.edu [louisville.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
